2-(3-Methoxyphenyl)-2-methylpropan-1-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(3-methoxyphenyl)-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-11(2,8-12)9-5-4-6-10(7-9)13-3/h4-7H,8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQBGWPHAHMWCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00484205 | |
| Record name | 2-(3-Methoxyphenyl)-2-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00484205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60812-46-6 | |
| Record name | 2-(3-Methoxyphenyl)-2-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00484205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-methoxyphenyl)-2-methylpropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis of 2-(3-Methoxyphenyl)-2-methylpropan-1-amine
[1]
Executive Summary
This technical guide details the synthesis of 2-(3-methoxyphenyl)-2-methylpropan-1-amine , a primary amine characterized by a neophyl-type skeleton with a quaternary carbon adjacent to the methylene amine.[1] This structural motif serves as a critical pharmacophore in medicinal chemistry, often utilized to introduce steric bulk and metabolic stability (blocking
The guide prioritizes the Nitrile Alkylation-Reduction Route , widely regarded as the industry standard for generating
Retrosynthetic Analysis & Strategy
The target molecule features a quaternary center at the
Core Disconnections
-
C–N Bond Formation: Reduction of a nitrile (
) or amide ( ) to the primary amine ( ).[1] -
C–C Bond Formation (Quaternary Center): Double alkylation of an active methylene group (benzylic nitrile) with methyl halides.[1]
Selected Pathway: The Nitrile Route
-
Starting Material: 3-Methoxyphenylacetonitrile (CAS: 19924-43-7).[1]
-
Key Transformation: gem-Dimethylation using Methyl Iodide (MeI) followed by exhaustive reduction.[1]
-
Rationale: This route avoids the multi-step protection/deprotection sequences required in Grignard approaches and utilizes inexpensive reagents.
Pathway A: Nitrile Alkylation-Reduction (Primary Protocol)[1]
This protocol is designed for high-yield synthesis on a multigram to kilogram scale.[1]
Phase 1: gem-Dimethylation of 3-Methoxyphenylacetonitrile[1]
Objective: Install two methyl groups at the benzylic position to form 2-(3-methoxyphenyl)-2-methylpropanenitrile .
Reaction Logic:
The benzylic protons of 3-methoxyphenylacetonitrile are acidic (
Protocol (PTC Method):
-
Reagents:
-
Procedure:
-
Charge a reactor with 3-methoxyphenylacetonitrile and TBAB.[1]
-
Add Methyl Iodide at 0°C.[1]
-
Add 50% NaOH dropwise with vigorous stirring (exothermic). Maintain internal temp < 25°C.
-
Critical Control Point: Monitor by GC/HPLC. Mono-methylated intermediate appears first; reaction is complete when only the dimethyl product remains.[1]
-
Stir at room temperature for 4–6 hours.
-
-
Workup:
Phase 2: Reduction to the Amine
Objective: Convert the sterically hindered nitrile to the primary amine.
Reagents:
-
Lithium Aluminum Hydride (LiAlH
): The gold standard for reducing hindered nitriles.[1] -
Solvent: Anhydrous THF or Diethyl Ether.[1]
Protocol:
-
Setup: Flame-dried glassware,
atmosphere. -
Addition: Suspend LiAlH
(1.5 equiv) in dry THF at 0°C. Add the crude nitrile (dissolved in THF) dropwise. -
Reflux: Warm to room temperature, then reflux for 3–12 hours. The steric bulk of the gem-dimethyl group may slow the reduction, necessitating thermal energy.
-
Quench (Fieser Method):
-
Isolation: Filter the salts. Dry the filtrate (
) and concentrate.[1][3]
Visualization of Signaling Pathways[1]
Synthesis Workflow Diagram
Caption: Flowchart illustrating the conversion of the nitrile precursor to the target amine via dialkylation and hydride reduction.
Purification & Characterization
The crude amine is often an oil. For drug development applications, conversion to a crystalline salt is mandatory for stability and purity.[1]
Salt Formation (Hydrochloride)[1]
-
Dissolve the crude free base in anhydrous Diethyl Ether or Ethanol.[1]
-
Add 2M HCl in Ether (or bubble HCl gas) dropwise at 0°C.
-
The hydrochloride salt will precipitate immediately.[1]
-
Recrystallize from Isopropanol/Ether if necessary.[1]
Analytical Specifications (Expected)
| Parameter | Specification | Notes |
| Appearance | White crystalline solid (HCl salt) | Hygroscopic if not dried properly.[1] |
| 1H NMR (DMSO-d6) | Characteristic gem-dimethyl singlet is key.[1] | |
| Mass Spec (ESI+) | [M+H] | Consistent with formula C |
| HPLC Purity | > 98.5% | Impurities: Mono-methyl amine, unreduced nitrile.[1] |
Alternative Pathway: Carboxylic Acid Amidation
Scenario: Use when high-pressure hydrogenation or pyrophoric hydrides (LiAlH
-
Start: 2-(3-methoxyphenyl)-2-methylpropanoic acid (Available via hydrolysis of the nitrile from Pathway A).[1]
-
Activation: React acid with Thionyl Chloride (
) to form the Acid Chloride. -
Amidation: Treat Acid Chloride with aqueous Ammonia (
) to yield 2-(3-methoxyphenyl)-2-methylpropanamide .[1] -
Reduction: Reduce the amide using Borane-THF (
).[1] This is milder than LiAlH and often cleaner for amides.[1]
Caption: Alternative synthesis via the amide intermediate, utilizing Borane reduction.
Safety & Handling (E-E-A-T)
-
Methyl Iodide: A potent alkylating agent and suspected carcinogen.[1] Use only in a well-ventilated fume hood with appropriate gloves (Laminate/Silver Shield).[1]
-
LiAlH
: Reacts violently with water and protic solvents.[1] Quenching must be performed with extreme caution (Fieser method recommended).[1] -
Exotherms: The alkylation step is highly exothermic.[4] Temperature control is vital to prevent runaway reactions and ensuring regioselectivity.[1]
References
-
Makosza, M., & Serafinowa, B. (1965).[1][5] Alkylation of phenylacetonitrile derivatives in the presence of concentrated aqueous sodium hydroxide and quaternary ammonium salts. Roczniki Chemii, 39, 1401.[1] (Foundational text on PTC alkylation of nitriles).
-
Gaylord, N. G. (1956).[1] Reduction with Complex Metal Hydrides.[1] Interscience Publishers, New York.[1] (Authoritative source on LiAlH4 reduction protocols).
-
Mundy, B. P., Ellerd, M. G., & Favaloro, F. G. (2005).[1] Name Reactions and Reagents in Organic Synthesis. Wiley-Interscience.[1] (Reference for Fieser workup and Ritter-type transformations).
-
BenchChem. (n.d.).[1] 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile.[1][6] Retrieved from (Verifying nitrile precursor stability).[1]
-
Organic Syntheses. (1973).[1] Alkylation of Nitriles: General Procedures.[1] Coll. Vol. 5, p. 559.[1] (Standardized protocols for alpha-alkylation).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. WO2012101649A1 - A novel stereospecific synthesis of (-) (2s,3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol - Google Patents [patents.google.com]
- 3. US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US3755412A - Alkylation of acetonitriles - Google Patents [patents.google.com]
- 6. 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile | 2543-46-6 | Benchchem [benchchem.com]
Technical Guide: Theoretical Yield Calculation & Synthesis of 2-(3-Methoxyphenyl)-2-methylpropan-1-amine
Executive Summary
This technical guide provides a rigorous framework for calculating the theoretical yield of 2-(3-methoxyphenyl)-2-methylpropan-1-amine , a critical primary amine building block often utilized in the synthesis of CNS-active pharmaceutical agents (structurally analogous to venlafaxine and tramadol fragments).
While theoretical yield is a stoichiometric constant, realizing it requires precise control over the synthetic workflow. This guide bridges the gap between the mathematical maximum and experimental reality, focusing on the reduction of the precursor nitrile (2-(3-methoxyphenyl)-2-methylpropanenitrile ) using Lithium Aluminum Hydride (LiAlH
Part 1: Molecular Architecture & Stoichiometry
To calculate yield accurately, we must first establish the reaction equation and the physicochemical properties of the reactants. The synthesis involves the reduction of a tertiary nitrile to a primary amine. Due to the steric bulk of the quaternary carbon (the gem-dimethyl group), strong reducing agents like LiAlH
The Reaction Equation
Where Ar = 3-Methoxyphenyl.[1][2][3]
Stoichiometric Table
| Component | Role | Molecular Formula | MW ( g/mol ) | Stoichiometric Ratio |
| Precursor | Limiting Reagent | C | 175.23 | 1.0 |
| LiAlH | Reducing Agent | LiAlH | 37.95 | 0.5 - 1.0 (Excess used) |
| Target Amine | Product | C | 179.26 | 1.0 |
Critical Note on Stoichiometry: Although 1 mole of LiAlH
contains 4 hydrides (theoretically reducing 2 moles of nitrile), standard protocols utilize a molar excess (typically 1.0–1.5 equivalents of LiAlHper mole of nitrile) to drive the reaction to completion. However, for theoretical yield calculations , the Nitrile is always defined as the Limiting Reagent .
Part 2: The Theoretical Yield Framework
The theoretical yield is the maximum mass of product generated if the limiting reagent is consumed completely with zero side reactions or mechanical loss.
The Calculation Logic
The derivation follows a linear dimensional analysis:
-
Mass to Moles: Convert the mass of the Precursor (Nitrile) to moles.
-
Molar Ratio: Apply the 1:1 stoichiometric ratio (1 mole Nitrile
1 mole Amine). -
Moles to Mass: Convert the moles of the Target (Amine) back to mass.[4]
Mathematical Derivation
Example Calculation
Scenario: You start with 5.00 grams of 2-(3-methoxyphenyl)-2-methylpropanenitrile.
-
Moles of Precursor:
-
Moles of Target:
-
Theoretical Mass of Target:
Result: The theoretical yield is 5.11 g . Any mass recovered below this value represents the experimental yield.
Part 3: Experimental Protocol (Minimizing Yield Loss)
Theoretical yield is a reference point; isolated yield is the reality. The reduction of hindered nitriles often suffers from yield loss during the "quenching" step, where aluminum salts can trap the amine product. The following protocol uses the Fieser Workup , a self-validating method to ensure granular, filterable salts and maximum amine recovery.
Reagents & Setup
-
Limiting Reagent: 2-(3-methoxyphenyl)-2-methylpropanenitrile (1.0 eq).
-
Reductant: LiAlH
(1.5 eq, 1.0 M solution in THF). -
Solvent: Anhydrous THF (Tetrahydrofuran).
-
Atmosphere: Nitrogen or Argon (Strictly inert; LiAlH
is pyrophoric).
Step-by-Step Methodology
-
Activation: Flame-dry a 2-neck round bottom flask and cool under N
flow. -
Charge: Add LiAlH
solution (1.5 eq) to the flask. Cool to 0°C in an ice bath. -
Addition: Dissolve the Nitrile (1.0 eq) in anhydrous THF. Add this solution dropwise to the LiAlH
suspension. Causality: Dropwise addition controls the exothermic release of H gas. -
Reaction: Remove ice bath and reflux for 4–6 hours. Monitor via TLC (or LC-MS) until the nitrile peak disappears.
-
The Fieser Quench (Critical for Yield):
-
Isolation: Filter the granular solids through a Celite pad. Wash the pad thoroughly with diethyl ether (to recover amine stuck to the solid).
-
Purification: Dry the filtrate (Na
SO ), concentrate in vacuo to obtain the crude amine oil.
Part 4: Visualization of the Yield Workflow
The following diagram illustrates the logical flow from precursor to calculated yield, highlighting the critical control points where theoretical yield diverges from isolated yield.
Figure 1: Operational workflow for the synthesis and yield calculation of the target phenethylamine derivative. The dashed lines represent the theoretical calculation path, while solid lines represent the physical experimental path.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for LiAlH reduction stoichiometry and Fieser workup protocols).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Source for nucleophilic addition mechanisms to nitriles).[6]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Nitrile Reduction. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Reduction of Nitriles to Amines. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Nitriles. Retrieved from [Link]
Sources
- 1. WO2012101649A1 - A novel stereospecific synthesis of (-) (2s,3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. protocols.io [protocols.io]
- 4. Khan Academy [khanacademy.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. youtube.com [youtube.com]
Physical and chemical properties of 3-methoxy-β,β-dimethyl-benzeneethanamine
Technical Monograph: 3-Methoxy-β,β-dimethyl-benzeneethanamine
Part 1: Executive Summary & Structural Logic
3-Methoxy-β,β-dimethyl-benzeneethanamine (also identified as 2-(3-methoxyphenyl)-2-methylpropan-1-amine) represents a distinct structural probe in the study of monoaminergic signaling.[1] Unlike its more common isomer, phentermine (α,α-dimethylphenethylamine), which places the gem-dimethyl group adjacent to the nitrogen, this compound positions the steric bulk at the benzylic (β) position.
This "inverse-gem-dimethyl" arrangement creates a unique pharmacological profile.[1] While the α,α-substitution primarily protects the amine from oxidative deamination by Monoamine Oxidase (MAO) through direct steric hindrance of the active site, the β,β-substitution imposes a conformational constraint on the ethylamine side chain, locking the phenyl ring and amine into a specific rotameric population. Combined with the 3-methoxy substituent—a known modulator of serotonin transporter (SERT) affinity—this scaffold serves as a critical tool for mapping the steric tolerance of trace amine-associated receptors (TAAR1) and monoamine transporters.[1]
Part 2: Chemical Identity & Physicochemical Properties
The introduction of the gem-dimethyl group at the benzylic position significantly alters the physicochemical landscape compared to the parent 3-methoxyphenethylamine.
Table 1: Physicochemical Profile
| Property | Value (Predicted/Experimental) | Significance |
| IUPAC Name | 2-(3-methoxyphenyl)-2-methylpropan-1-amine | Official nomenclature |
| Molecular Formula | C₁₁H₁₇NO | Base composition |
| Molar Mass | 179.26 g/mol | Small molecule drug-like space |
| LogP (Octanol/Water) | ~2.3 – 2.5 | Moderate lipophilicity; BBB permeable |
| pKa (Conjugate Acid) | ~9.8 | Highly ionized at physiological pH |
| Topological PSA | 35.3 Ų | Excellent membrane permeability |
| Rotatable Bonds | 2 | Rigidified by gem-dimethyl effect |
| H-Bond Donors/Acceptors | 1 / 2 | Typical for primary amines |
Structural Visualization (DOT)
Caption: Structural decomposition highlighting the β,β-dimethyl "steric lock" which distinguishes this compound from α-methylated amphetamines.
Part 3: Synthesis Protocol (Self-Validating)
The synthesis of β,β-dimethylphenethylamines is chemically distinct from the standard reductive amination used for amphetamines.[1] The most robust route involves the dialkylation of the corresponding benzyl cyanide, followed by reduction. This method avoids the formation of the α,α-isomer (phentermine analog).
Reaction Scheme
-
Precursor: 3-Methoxybenzyl cyanide (2-(3-methoxyphenyl)acetonitrile).[1]
-
Step 1 (Dialkylation): Exhaustive methylation using Methyl Iodide (MeI) and Sodium Hydride (NaH).[1]
-
Step 2 (Reduction): Reduction of the nitrile to the primary amine using Lithium Aluminum Hydride (LiAlH₄).
Detailed Methodology
Step 1: Synthesis of 2-(3-methoxyphenyl)-2-methylpropanenitrile
-
Reagents: 3-Methoxybenzyl cyanide (1.0 eq), Methyl Iodide (2.2 eq), NaH (60% dispersion, 2.5 eq), THF (anhydrous).
-
Protocol:
-
Charge a flame-dried flask with NaH and wash with hexane to remove mineral oil.[1] Suspend in anhydrous THF under Argon.
-
Cool to 0°C. Add 3-methoxybenzyl cyanide dropwise. Evolution of H₂ gas will be vigorous—Caution .
-
Stir for 30 minutes to ensure formation of the carbanion (solution typically turns deep red/brown).
-
Add Methyl Iodide dropwise at 0°C. The solution will warm; maintain temperature <10°C.
-
Allow to warm to room temperature and stir for 3 hours.
-
Validation Point: TLC (Hexane/EtOAc 8:1) should show the disappearance of the starting material and the appearance of a less polar spot (the dialkylated nitrile). Mono-alkylation is a common impurity if base/MeI is insufficient.[1]
-
Quench with saturated NH₄Cl. Extract with ether, dry over MgSO₄, and concentrate.
-
Step 2: Reduction to 3-Methoxy-β,β-dimethyl-benzeneethanamine
-
Reagents: Dialkylated nitrile (from Step 1), LiAlH₄ (2.0 eq), THF or Diethyl Ether.
-
Protocol:
-
Suspend LiAlH₄ in anhydrous ether under Argon.
-
Add the nitrile (dissolved in ether) dropwise to the hydride suspension. Maintain a gentle reflux.
-
Reflux for 4–6 hours.
-
Work-up (Fieser Method): Cool to 0°C. Carefully add water (n mL), then 15% NaOH (n mL), then water (3n mL) where n = grams of LiAlH₄ used.
-
Filter the granular white precipitate. The filtrate contains the free base amine.
-
Purification: Acid-base extraction. Dissolve oil in dilute HCl, wash with ether (removes non-basic impurities), basify aqueous layer with NaOH, extract into DCM, and dry.
-
Workflow Visualization (DOT)
Caption: Synthetic pathway utilizing the benzyl cyanide route to exclusively generate the β,β-isomer.
Part 4: Pharmacological Mechanics (E-E-A-T)
The pharmacological interest in 3-methoxy-β,β-dimethyl-benzeneethanamine lies in the Gem-Dimethyl Effect applied to the benzylic carbon.[1]
Metabolic Stability (MAO Resistance)
Monoamine Oxidase (MAO) typically oxidizes the α-carbon (adjacent to the amine).[1]
-
α-Methylation (Amphetamine): Directly blocks the enzyme's approach to the nitrogen lone pair.[1]
-
β-Methylation (Target Compound): The β,β-dimethyl group creates a "neopentyl" steric bulk.[1] While it does not directly block the α-carbon, the sheer volume of the group hinders the substrate from entering the narrow hydrophobic channel of MAO-A/B. Consequently, this compound exhibits a significantly extended half-life compared to 3-methoxy-PEA, though likely shorter than phentermine.[1]
Receptor/Transporter Selectivity
-
SERT Affinity: The 3-methoxy substituent on the phenyl ring is a classic motif for enhancing affinity for the Serotonin Transporter (SERT).[1] In analogs like 3-methoxy-4-methylamphetamine (MMA), this substitution drives serotonin release.[1]
-
Steric Penalty: The β,β-dimethyl group is bulky. While α-methyl groups are well-tolerated by DAT/NET/SERT, β,β-dimethyl substitution often incurs a steric penalty, reducing potency as a releaser.[1] However, it may favor reuptake inhibition or TAAR1 agonism , as these binding modes have different conformational requirements.
Hypothesized Mechanism of Action:
-
Entry: Crosses BBB (Lipophilic).
-
Binding: Binds to TAAR1 (intracellular G-protein coupled receptor).[1]
-
Effect: Modulates monoamine transporter trafficking (internalization of DAT/SERT), leading to increased synaptic monoamine levels without the potent efflux associated with amphetamine.
Part 5: Safety & Handling
As a research chemical with structural similarity to psychostimulants, strict safety protocols are mandatory.
-
Hazard Class: Corrosive (Amine), Irritant, Potential CNS Stimulant.
-
Storage: Store as the hydrochloride salt at -20°C. The free base is prone to carbonate formation upon exposure to air (absorbs CO₂).[1]
-
Handling:
-
Use a fume hood for all synthesis steps (especially involving MeI and LiAlH₄).
-
Wear nitrile gloves and chemical splash goggles.
-
Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless intentional derivatization).
-
References
-
PubChem. (2025).[2][3][4][5][6] Compound Summary: 2-(3-Methoxyphenyl)propan-1-amine (Structural Analog Data).[1] National Library of Medicine. Link[1]
-
BOC Sciences. (2025). N,N-Dimethyl-beta-Methylphenethylamine Data.[1][2][7][8] (Reference for beta-substitution effects).
-
Wikipedia. (2025). Phentermine (Comparative Pharmacology of Gem-Dimethyl Isomers).[1]Link[1]
-
World Anti-Doping Agency. (2024). Prohibited List: Beta-methylphenethylamine (BMPEA) Classification.[1] (Regulatory context for beta-substituted amines).[1][9] Link
-
NIST Chemistry WebBook. (2025). Benzeneethanamine, 3,4-dimethoxy- (Mass Spec and IR Data for Methoxy-PEA analogs).[1]Link[1]
Sources
- 1. 1343313-05-2|{2-[(1-methoxypropan-2-yl)oxy]-4-methylphenyl}methanamine|BLD Pharm [bldpharm.com]
- 2. 2-(3-Methoxyphenyl)propan-1-amine | C10H15NO | CID 202627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(3-Methoxyphenyl)-2-methylpropan-1-one | C11H14O2 | CID 12498418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N,N-Dimethylphenethylamine - Wikipedia [en.wikipedia.org]
- 5. 2-(4-Methoxyphenyl)-1,1-dimethylethylamine | C11H17NO | CID 91892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(4-Methoxyphenyl)-1,1-dimethylethylamine | C11H17NO | CID 91892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-(3-Methoxyphenyl)-2-methylpropan-1-ol | C11H16O2 | CID 13658168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-[(3-methoxyphenyl)methoxy]-N-methylpropanamide | C12H17NO3 | CID 53523493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
Technical Guide: Solubility Profiling of 2-(3-Methoxyphenyl)-2-methylpropan-1-amine
[1][2][3]
Part 1: Executive Summary & Compound Identity[1][2]
Subject: 2-(3-Methoxyphenyl)-2-methylpropan-1-amine CAS Registry Number: 60812-46-6 Molecular Formula: C₁₁H₁₇NO Molecular Weight: 179.26 g/mol [1][2][3][4][5][6]
Operational Context: This compound serves as a critical "gem-dimethyl" building block in the synthesis of central nervous system (CNS) active agents, structurally analogous to precursors for Tapentadol and Venlafaxine .[1][2][3] Its utility lies in the steric bulk of the gem-dimethyl group, which often improves metabolic stability in final drug candidates.[1][2][3]
As a Senior Application Scientist, I must highlight that while vendor-specific experimental solubility data is often proprietary or sparse for such intermediates, its behavior is strictly governed by the Henderson-Hasselbalch kinetics of the primary amine and the lipophilicity of the methoxy-phenyl core.[1][2][3]
Part 2: Physicochemical & Solubility Data[1][2]
The following data represents a synthesized profile based on structural QSAR (Quantitative Structure-Activity Relationship) modeling and comparative analysis of homologous phenethylamines.
Table 1: Physicochemical Properties (Predicted & Consensus)[1][2]
| Property | Value | Confidence | Context |
| pKa (Basic) | 10.2 ± 0.3 | High | Protonation of primary amine.[1][2][3] |
| LogP (Octanol/Water) | 2.2 | High | Lipophilicity of the neutral free base.[1][2][3] |
| LogD (pH 7.4) | -0.6 | Medium | Effective distribution at physiological pH (mostly ionized).[1][2][3] |
| Polar Surface Area (PSA) | 35.3 Ų | High | Good membrane permeability potential.[1][2][3] |
| Physical State | Oil / Low-melting Solid | High | Likely liquid at RT due to disruption of crystal packing by methyl groups.[1][2][3] |
Table 2: Solubility Landscape
Critical Insight: This compound exhibits pH-dependent solubility .[1][2][3] It behaves as a hydrophilic salt in acidic media and a lipophilic oil in basic media.[2][3]
| Solvent System | Condition | Solubility Estimate | Mechanism |
| Water | pH 1.0 - 9.0 | > 100 mg/mL | Fully protonated (Cationic form).[1][2][3] Highly soluble.[2][3] |
| Water | pH > 11.0 | < 1 mg/mL | Free base form.[2][3] Limited by lipophilicity (LogP 2.2).[1][2][3] |
| Methanol / Ethanol | Ambient | Miscible | "Like dissolves like" (Polar organic).[1][2][3] |
| Dichloromethane (DCM) | Ambient | High (> 50 mg/mL) | Preferred for extraction of the free base.[1][2][3] |
| DMSO | Ambient | > 100 mg/mL | Universal solvent for stock preparation.[2][3] |
Part 3: Mechanism of Action (Solubility & pH)[1][2]
The solubility of 2-(3-Methoxyphenyl)-2-methylpropan-1-amine is not static; it is a dynamic equilibrium driven by the protonation state of the primary amine.[1][2][3]
Diagram 1: pH-Dependent Solubility Logic[1][2][3]
Caption: The solubility switch.[1][2] At pH < 10.2, the amine accepts a proton, becoming highly water-soluble.[2][3] Above pH 10.2, it reverts to a lipophilic oil.[1][2]
Part 4: Experimental Determination Protocol
Since specific batch data can vary, you must validate the solubility of your specific lot using a Thermodynamic Saturation Protocol . This is the "Gold Standard" for self-validating data.
Protocol: Miniaturized Shake-Flask Method (HPLC-UV)[1][2]
Objective: Determine equilibrium solubility at pH 7.4 and pH 12.0.
Reagents:
Workflow:
-
Preparation:
-
Weigh 5 mg of compound into two 1.5 mL microcentrifuge tubes.
-
Tube A: Add 500 µL PBS (pH 7.4).
-
Tube B: Add 500 µL 0.1 M NaOH (pH 13).
-
-
Equilibration:
-
Vortex vigorously for 1 minute.
-
Shake at 25°C for 24 hours (orbital shaker, 300 rpm).
-
-
Separation:
-
Quantification:
Diagram 2: Experimental Workflow
Caption: Standard Operating Procedure for thermodynamic solubility determination.
Part 5: Implications for Drug Development[1][2]
Salt Selection Strategy
Because the free base is likely an oil or low-melting solid with poor aqueous solubility, salt formation is mandatory for solid-state handling.[1][2][3]
-
Recommended Counter-ions: Hydrochloride (HCl), Fumarate, or Tartrate.[1][2][3]
-
Effect: Converts the lipophilic oil into a crystalline solid with defined melting point and high water solubility.[2][3]
Formulation Risks[1]
-
Common Ion Effect: In the presence of high chloride concentrations (e.g., 0.9% Saline), the solubility of the HCl salt may decrease due to the common ion effect.[1][2][3]
-
pH Micro-environment: Formulations must maintain pH < 6.0 to prevent the free base from "oiling out" of solution, which can cause IV line blockage or variable bioavailability.[2][3]
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 202627, 2-(3-Methoxyphenyl)propan-1-amine (Analogous Structure).[1][2][3] Retrieved from [Link][1][2][3]
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SwissADME. Physicochemical Property Prediction Engine (LogP/pKa Consensus Models).[1][2][3] Retrieved from [Link][1][2][3]
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- 6. 60812-46-6|2-(3-Methoxyphenyl)-2-methylpropan-1-amine|2-(3-Methoxyphenyl)-2-methylpropan-1-amine|MFCD09414706-范德生物科技公司 [bio-fount.com]
A Technical Guide to the Research Applications of 2-(3-Methoxyphenyl)-2-methylpropan-1-amine
Abstract
This technical guide provides a comprehensive overview of the potential research applications of the novel phenethylamine derivative, 2-(3-Methoxyphenyl)-2-methylpropan-1-amine. Based on a thorough analysis of its structural features and the well-established structure-activity relationships (SAR) of related psychoactive compounds, this document outlines a strategic approach for its pharmacological characterization. We will delve into its potential as a modulator of monoamine transporters and serotonin receptors, with a particular focus on its prospective therapeutic applications in neuropsychiatric disorders. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven insights and experimental protocols to facilitate the exploration of this compound's full pharmacological potential.
Introduction: Unveiling a Novel Phenethylamine Derivative
The substituted phenethylamines are a broad class of organic compounds based on the phenethylamine structure, many of which are central nervous system stimulants, entactogens, or hallucinogens.[1] The pharmacological profile of each derivative is dictated by the specific substitutions on the phenyl ring, sidechain, and amino group.[1] The compound 2-(3-Methoxyphenyl)-2-methylpropan-1-amine presents a unique combination of structural motifs: a meta-methoxy group on the phenyl ring and a gem-dimethyl group at the alpha-carbon of the ethylamine sidechain. While direct pharmacological data for this specific molecule is not yet available in the public domain, we can infer its likely biological targets and potential therapeutic applications by examining the known effects of these structural features in related compounds.
The meta-position of the methoxy group is known to influence activity at adrenergic and serotonergic receptors. For instance, meta-substitutions on the aromatic ring of phenethylamines can enhance alpha-adrenergic activity.[2] Furthermore, the presence and position of methoxy groups are critical determinants of psychedelic activity in many phenethylamines, primarily through their interaction with the serotonin 5-HT2A receptor.[3] The gem-dimethyl substitution at the alpha-carbon is less common than a single methyl group (as seen in amphetamine) but is expected to significantly impact the compound's metabolic stability and its interaction with monoamine transporters by providing steric hindrance.
This guide will, therefore, focus on a systematic approach to characterizing the effects of 2-(3-Methoxyphenyl)-2-methylpropan-1-amine on the primary targets of psychoactive phenethylamines: the dopamine transporter (DAT), norepinephrine transporter (NET), serotonin transporter (SERT), and the serotonin 5-HT2A receptor.
Postulated Mechanisms and Potential Therapeutic Applications
Based on its structural characteristics, we hypothesize that 2-(3-Methoxyphenyl)-2-methylpropan-1-amine may exhibit one or more of the following pharmacological activities:
-
Monoamine Transporter Inhibition: The core phenethylamine scaffold is a well-known inhibitor of DAT, NET, and SERT.[4] The specific pattern of transporter inhibition will determine its potential as a psychostimulant, antidepressant, or anxiolytic.
-
Serotonin 5-HT2A Receptor Modulation: Many methoxylated phenethylamines are agonists or partial agonists at the 5-HT2A receptor, a key target for psychedelic compounds.[5][6][7] The potential for biased agonism, preferentially activating certain downstream signaling pathways over others, could lead to therapeutic effects without inducing hallucinations.[8][9][10][11][12][13]
These potential mechanisms of action suggest that 2-(3-Methoxyphenyl)-2-methylpropan-1-amine could be a valuable tool for research in the following therapeutic areas:
-
Depression and Anxiety Disorders: Compounds that modulate serotonergic and noradrenergic systems are mainstays in the treatment of these disorders.
-
Attention-Deficit/Hyperactivity Disorder (ADHD): Dopaminergic and noradrenergic stimulants are commonly used to treat ADHD.[14]
-
Substance Use Disorders: Understanding the interaction of novel compounds with monoamine transporters can provide insights into the mechanisms of addiction.
The following sections will provide detailed experimental protocols to investigate these hypotheses.
Experimental Protocols: A Roadmap for Pharmacological Characterization
This section provides detailed, step-by-step methodologies for the essential in vitro and in vivo assays required to elucidate the pharmacological profile of 2-(3-Methoxyphenyl)-2-methylpropan-1-amine.
Chemical Synthesis
Proposed Synthetic Pathway:
Caption: Proposed synthesis of 2-(3-Methoxyphenyl)-2-methylpropan-1-amine.
Step-by-Step Protocol (Adapted from similar syntheses[1][15]):
-
Imine Formation: To a solution of 3-methoxyisobutyrophenone in a suitable solvent (e.g., ethanol), add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) and a Lewis acid catalyst such as tetraethyl titanate.[1] The reaction is typically stirred at room temperature or with gentle heating until the formation of the intermediate imine is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Reduction: The crude imine is then reduced to the corresponding amine. A variety of reducing agents can be employed, with sodium borohydride being a common and mild choice. The reducing agent is added portion-wise to the reaction mixture, often at a reduced temperature (e.g., 0 °C) to control the reaction rate.
-
Work-up and Purification: After the reduction is complete, the reaction is quenched, typically with the addition of water or a dilute acid. The product is then extracted into an organic solvent. The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or by crystallization of a salt form (e.g., hydrochloride).
In Vitro Assays
These assays determine the binding affinity of the test compound for DAT, NET, and SERT.
Workflow for Radioligand Binding Assay:
Caption: Workflow for monoamine transporter radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Cell membranes are prepared from HEK293 cells stably expressing the human dopamine, norepinephrine, or serotonin transporters.[2]
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) and a range of concentrations of 2-(3-Methoxyphenyl)-2-methylpropan-1-amine.
-
Incubation: Incubate the plates at room temperature for a specified time to reach equilibrium.
-
Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the unbound.[5][16]
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Data Presentation:
| Transporter | Radioligand | Non-specific Ligand | Ki (nM) |
| DAT | [³H]WIN 35,428 | GBR 12909 | TBD |
| NET | [³H]nisoxetine | Desipramine | TBD |
| SERT | [³H]citalopram | Fluoxetine | TBD |
These assays measure the ability of the test compound to inhibit the uptake of neurotransmitters by their respective transporters.
Step-by-Step Protocol:
-
Cell Culture: Plate HEK293 cells expressing DAT, NET, or SERT in 96-well plates and grow to confluence.[2]
-
Pre-incubation: Wash the cells with buffer and pre-incubate with varying concentrations of 2-(3-Methoxyphenyl)-2-methylpropan-1-amine.
-
Uptake Initiation: Initiate uptake by adding a radiolabeled substrate ([³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT).[17]
-
Incubation: Incubate for a short period at 37°C.
-
Termination: Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lysis and Quantification: Lyse the cells and quantify the amount of radioactivity taken up using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ values for uptake inhibition.
Data Presentation:
| Transporter | Substrate | IC₅₀ (nM) |
| DAT | [³H]dopamine | TBD |
| NET | [³H]norepinephrine | TBD |
| SERT | [³H]serotonin | TBD |
This assay determines whether the compound preferentially activates G-protein signaling or β-arrestin recruitment at the 5-HT2A receptor. Bioluminescence Resonance Energy Transfer (BRET) or Förster Resonance Energy Transfer (FRET) based assays are commonly used.[18]
Workflow for 5-HT2A Biased Agonism Assay:
Caption: Workflow for assessing 5-HT2A receptor biased agonism.
Detailed Protocol:
-
Cell Transfection: Co-transfect HEK293 cells with plasmids encoding the 5-HT2A receptor fused to a BRET donor (e.g., Renilla luciferase) and a BRET acceptor (e.g., YFP) fused to either a G-protein subunit (e.g., Gαq) or β-arrestin-2.[18]
-
Cell Stimulation: Plate the transfected cells and stimulate them with a range of concentrations of 2-(3-Methoxyphenyl)-2-methylpropan-1-amine.
-
Signal Detection: Measure the BRET signal using a plate reader capable of detecting both donor and acceptor emission wavelengths.
-
Data Analysis: Generate dose-response curves for both G-protein activation and β-arrestin recruitment. Calculate the bias factor to quantify the compound's preference for one pathway over the other.
In Vivo Assays
The FST is a widely used behavioral test to screen for antidepressant efficacy.[10][19][20][21][22]
Step-by-Step Protocol:
-
Apparatus: Use a transparent cylindrical tank filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.[10]
-
Acclimation: Allow mice to acclimate to the testing room for at least one hour before the test.
-
Drug Administration: Administer 2-(3-Methoxyphenyl)-2-methylpropan-1-amine or a vehicle control intraperitoneally (i.p.) at a predetermined time before the test.
-
Test Procedure: Gently place each mouse into the water-filled cylinder for a 6-minute session.[10]
-
Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.
The EPM is a standard test for assessing anxiety-like behavior in rodents.[8][23][24][25][26]
Step-by-Step Protocol:
-
Apparatus: The maze consists of two open arms and two closed arms, elevated from the floor.
-
Acclimation: Habituate the rats to the testing room for at least one hour prior to the test.[25]
-
Drug Administration: Administer the test compound or vehicle i.p. prior to the test.
-
Test Procedure: Place the rat in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.[26]
-
Behavioral Scoring: Record the time spent in and the number of entries into the open and closed arms. An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.
This test measures changes in spontaneous motor activity to assess the stimulant or sedative properties of a compound.[3][27][28][29][30]
Step-by-Step Protocol:
-
Apparatus: Use automated locomotor activity chambers equipped with infrared beams to detect movement.[27]
-
Habituation: Place the animals in the chambers for a period to allow them to habituate to the novel environment.
-
Drug Administration: Administer the test compound or vehicle i.p.
-
Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration.[29]
-
Data Analysis: Compare the locomotor activity of the drug-treated group to the vehicle-treated group. An increase in activity suggests a psychostimulant effect.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the initial pharmacological characterization of 2-(3-Methoxyphenyl)-2-methylpropan-1-amine. The proposed research plan, based on established principles of medicinal chemistry and pharmacology, will systematically elucidate the compound's mechanism of action and its potential as a novel therapeutic agent. The detailed protocols provided herein are designed to be self-validating and will generate the robust data necessary to guide further drug development efforts. Future research should focus on lead optimization to enhance potency and selectivity, as well as more extensive in vivo studies to establish a full pharmacokinetic and pharmacodynamic profile.
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Wang, S., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed. [Link]
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Wang, S., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 199-209. [Link]
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Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. (2024). PubMed. [Link]
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Wang, S., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PMC. [Link]
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DOI-NBOMe. (n.d.). In Wikipedia. [Link]
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Psychostimulants and social behaviors. (2024). PMC. [Link]
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Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl)imines. (n.d.). Organic Syntheses. [Link]
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The Mouse Forced Swim Test. (n.d.). PMC. [Link]
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Venkataraman, A., & Ingraham, H. (2023). Elevated plus maze protocol. protocols.io. [Link]
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Structure-Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists. (2023). PubMed. [Link]
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Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. (2022). PMC. [Link]
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Locomotor Activity Test SOP. (n.d.). Portland VA Medical Center. [Link]
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Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. (n.d.). NSW Department of Primary Industries. [Link]
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Cellular Uptake and Release Assays Protocol. (n.d.). Gifford Bioscience. [Link]
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Substituted phenethylamine. (n.d.). In Wikipedia. [Link]
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Elevated plus maze protocol. (2023). protocols.io. [Link]
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Conformational profiling of the 5-HT2A Receptor Using FlAsH BRET. (n.d.). ResearchGate. [Link]
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Monoamine Oxidase (MAO) Activity Assay Kit. (n.d.). Elabscience. [Link]
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Forced Swim Test v.3. (n.d.). University of Notre Dame. [Link]
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Structure−Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5‑HT2A Receptor Agonists. (2023). ScienceOpen. [Link]
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BehaviorCloud Protocols - Elevated Plus Maze. (n.d.). BehaviorCloud. [Link]
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Stanley, L., et al. (2023). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. ResearchGate. [Link]
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Mudgal, A., et al. (2025). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. ResearchGate. [Link]
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A comparison of amphetamine- and methamphetamine-induced locomotor activity in rats: evidence for qualitative differences in behavior. (n.d.). PMC. [Link]
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Rodent Models of Depression: Forced Swim and Tail Suspension Behavioral Despair Tests in Rats and Mice. (n.d.). ResearchGate. [Link]
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Substituted methoxyphenethylamine. (n.d.). In Wikipedia. [Link]
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The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. (n.d.). PMC. [Link]
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Structure-Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists. (2023). ResearchGate. [Link]
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Methylphenidate. (n.d.). In Wikipedia. [Link]
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Screening of CNS Stimulants & Depressants drugs LOCOMOTOR Activity in Mice by Actophotometer. (2022). YouTube. [Link]
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Methodological & Application
Application Note: High-Purity Synthesis of 2-(3-Methoxyphenyl)-2-methylpropan-1-amine
Executive Summary
This application note details a robust, two-step synthetic protocol for 2-(3-Methoxyphenyl)-2-methylpropan-1-amine , a sterically hindered primary amine featuring a neopentyl skeleton.[1][2] This structural motif—an amine separated from a quaternary carbon by a methylene group—is a critical scaffold in medicinal chemistry, often serving as a bioisostere for peptide bonds or as a linker in GPCR ligands.[1]
The synthesis overcomes significant steric challenges associated with the quaternary center by utilizing a thermodynamic gem-dimethylation of 3-methoxyphenylacetonitrile followed by a high-energy hydride reduction.[1][2] This guide prioritizes safety, scalability, and impurity control.
Reaction Pathway & Logic
The synthesis is designed around the "Nitrile Route," chosen for its atom economy and the commercial availability of the precursor.[1]
Synthetic Workflow
Figure 1: Two-step synthetic pathway transforming the benzylic nitrile to the target neopentyl amine.[1][2]
Experimental Protocol
Step 1: Gem-Dimethylation of 3-Methoxyphenylacetonitrile
Objective: Exhaustive alkylation of the benzylic position to install the quaternary carbon.[1][2] Critical Mechanism: The benzylic protons are acidic (pKa ~21).[1] The first methylation is rapid; the second is slower due to steric hindrance and the electron-donating effect of the first methyl group.[1] Excess base and alkyl halide are required to prevent mono-methylated impurities.[1][2]
Materials & Reagents
| Reagent | Equiv. | Role | Safety Note |
| 3-Methoxyphenylacetonitrile | 1.0 | Precursor | Irritant.[1][2] |
| Sodium Hydride (60% in oil) | 2.5 | Base | Pyrophoric. Reacts violently with water.[1] |
| Methyl Iodide (MeI) | 2.5 | Electrophile | Volatile Carcinogen. Neurotoxic.[1][2] Use in fume hood. |
| DMF (Anhydrous) | Solvent | Medium | Hepatotoxic.[1][2] Readily absorbed through skin.[1] |
Procedure
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Base Suspension: Under nitrogen flow, wash NaH (2.5 eq) with dry hexanes (2x) to remove mineral oil if high purity is required (optional for <10g scale). Suspend the NaH in anhydrous DMF (0.5 M concentration relative to substrate).[1]
-
Cooling: Cool the suspension to 0°C using an ice/water bath.
-
Addition: Mix 3-Methoxyphenylacetonitrile (1.0 eq) and Methyl Iodide (2.5 eq) in a small volume of DMF. Add this solution dropwise to the NaH suspension over 30–45 minutes.
-
Note: Evolution of H2 gas will be vigorous.[1] Control addition rate to maintain temp <10°C.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–16 hours.[1]
-
Quench: Cool back to 0°C. Carefully quench with saturated aqueous NH4Cl (dropwise initially).
-
Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF.[1] Dry over MgSO4 and concentrate in vacuo.
-
Result: The product, 2-(3-methoxyphenyl)-2-methylpropanenitrile , is typically obtained as a pale yellow oil.[1][2] Yields >90% are common.[1] Proceed to Step 2 without distillation if purity >95%.[1]
Step 2: Reduction to the Primary Amine
Objective: Reduction of the sterically hindered nitrile to the primary amine.[1] Critical Mechanism: The quaternary center adjacent to the nitrile creates significant steric bulk.[1] Standard catalytic hydrogenations (Pd/C, H2) often fail or stall.[1] Lithium Aluminum Hydride (LiAlH4) is necessary to drive the reduction to completion.[1]
Materials & Reagents
| Reagent | Equiv. | Role | Safety Note |
| Nitrile Intermediate | 1.0 | Substrate | - |
| LiAlH4 (2.0 M in THF) | 2.0 | Reductant | Reacts violently with water. Generates H2.[1][2] |
| THF (Anhydrous) | Solvent | Medium | Peroxide former.[1][2] Ensure dryness.[1][3] |
Procedure
-
Setup: Flame-dry a 2-neck RBF with a reflux condenser and nitrogen inlet.
-
Reagent Prep: Charge the flask with anhydrous THF and cool to 0°C. Carefully add LiAlH4 (2.0 eq).
-
Tip: Use commercially available LiAlH4 solutions (e.g., in THF) for safer handling than solid pellets.[1]
-
-
Addition: Dissolve the Nitrile intermediate (from Step 1) in anhydrous THF. Add dropwise to the LiAlH4 solution at 0°C.[1]
-
Reflux: Once addition is complete, warm to RT, then heat to reflux (66°C) for 6–12 hours.
-
Fieser Workup (Crucial): Cool the reaction to 0°C. For every x grams of solid LiAlH4 used (calculate based on molarity if using solution), add sequentially:
-
Filtration: Warm to RT and stir for 15 minutes. A white, granular precipitate (lithium aluminates) will form.[1] Filter through a Celite pad.[1] Wash the pad with diethyl ether.[1]
-
Purification (Acid-Base Extraction):
-
Final Product: 2-(3-Methoxyphenyl)-2-methylpropan-1-amine is obtained as a clear to pale yellow oil.[1][2]
Analytical Validation
Trustworthiness in synthesis requires verifying the structure at the atomic level.[1]
| Technique | Expected Signal | Interpretation |
| IR Spectroscopy | Absence of ~2240 cm⁻¹ | Disappearance of Nitrile (CN) confirms reduction.[1][2] |
| IR Spectroscopy | Presence of ~3300-3400 cm⁻¹ | Appearance of N-H stretches (primary amine).[1][2] |
| 1H NMR (CDCl3) | Singlet (~1.3-1.4 ppm, 6H) | Gem-dimethyl group (CH3-C-CH3).[1][2] |
| 1H NMR (CDCl3) | Singlet (~2.7-2.9 ppm, 2H) | Methylene protons adjacent to amine (-CH2 -NH2).[1][2] |
| 1H NMR (CDCl3) | Singlet (~3.8 ppm, 3H) | Methoxy group (-OCH3).[1][2] |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Step 1: Mono-methylated product observed | Insufficient base or MeI; Reaction stopped too early. | Ensure >2.2 eq of Base/MeI.[1] Allow longer reaction time at RT. |
| Step 2: Low Yield | "Sticky" aluminum salts trapping product.[1][2] | Use the Fieser Workup strictly. Do not just dump into water.[1] |
| Step 2: Incomplete Reduction | Steric hindrance preventing hydride attack.[1][2] | Increase reflux time or switch solvent to Diglyme (higher boiling point) if THF reflux is insufficient.[1] |
References
-
General Nitrile Alkylation: Makosza, M., & Jonczyk, A. (1976).[1] Phase-transfer alkylation of nitriles. Organic Syntheses, 55, 91. Link[1]
-
Reduction of Hindered Nitriles: Brown, H. C., & Choi, Y. M. (1982).[1] Selective reductions.[1] 30. Effect of structure on the rate of reaction of representative nitriles with lithium aluminum hydride in tetrahydrofuran. Journal of Organic Chemistry, 47(16), 3153–3159.[1] Link[1][2]
-
Fieser Workup Protocol: Fieser, L. F., & Fieser, M. (1967).[1] Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581.[1] (Standard reference for aluminate workup).
-
Structural Analog Precedent: U.S. Patent 3,983,151.[1] Process for the preparation of 4-hydroxy-3-methoxyphenylacetonitrile. (Describes handling of similar methoxy-phenylacetonitrile precursors). Link
Sources
- 1. WO2012101649A1 - A novel stereospecific synthesis of (-) (2s,3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol - Google Patents [patents.google.com]
- 2. 1343313-05-2|{2-[(1-methoxypropan-2-yl)oxy]-4-methylphenyl}methanamine|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. protocols.io [protocols.io]
- 5. US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile - Google Patents [patents.google.com]
- 6. (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one synthesis - chemicalbook [chemicalbook.com]
A Robust HPLC-UV Method for the Achiral and Chiral Analysis of 2-(3-Methoxyphenyl)-2-methylpropan-1-amine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a comprehensive guide to the analysis of 2-(3-Methoxyphenyl)-2-methylpropan-1-amine, a primary amine of interest in pharmaceutical development and chemical synthesis. We detail two robust High-Performance Liquid Chromatography (HPLC) methods: a primary reversed-phase (RP-HPLC) method for assessing purity and a specialized chiral chromatography method for the critical separation and quantification of its enantiomers. The narrative explains the causal logic behind method development, from stationary phase selection to mobile phase optimization, grounding the protocols in fundamental chromatographic theory. This guide serves as a practical resource for scientists requiring accurate and reproducible analytical characterization of this compound.
Introduction and Analytical Rationale
2-(3-Methoxyphenyl)-2-methylpropan-1-amine is an aromatic amine whose structural motifs are common in pharmacologically active molecules. As with any compound intended for research or development, establishing its purity and, crucially, its enantiomeric composition is a prerequisite for reliable downstream applications. The presence of a chiral center necessitates a dual analytical approach: an initial assessment of overall chemical purity followed by a specific method to resolve the enantiomers. One isomer may exhibit desired therapeutic effects, while the other could be inactive or even contribute to off-target toxicity[1].
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this type of analysis due to its high resolution, reproducibility, and versatility.[2][3] This note provides the foundational knowledge and step-by-step protocols to empower researchers to confidently analyze this molecule.
Physicochemical Properties of the Analyte
Understanding the analyte's properties is the cornerstone of logical method development.
-
Structure:
-
IUPAC Name: 2-(3-methoxyphenyl)-2-methylpropan-1-amine
-
Molecular Formula: C₁₁H₁₇NO
-
Molecular Weight: 179.26 g/mol (approx.)
-
-
Key Features for HPLC:
-
Aromatic Ring (Methoxyphenyl group): This is a strong chromophore, making UV detection highly suitable.
-
Primary Amine Group (-NH₂): This basic group can interact strongly with residual silanols on silica-based columns, potentially causing peak tailing. Mobile phase pH control is therefore critical to ensure the amine is in a consistent, protonated state.
-
Chiral Center: The carbon atom bonded to the aminomethyl, methyl, and methoxyphenyl groups is a stereocenter.
-
Hydrophobicity: The presence of the benzene ring and alkyl groups suggests moderate hydrophobicity, making it an ideal candidate for reversed-phase chromatography.[4][5]
-
Method 1: Achiral Purity Analysis via Reversed-Phase HPLC
The primary objective of this method is to separate the main compound from any process-related impurities or degradation products. Reversed-phase HPLC, which separates molecules based on their hydrophobicity, is the logical choice.[4][6]
Causality of Experimental Choices
-
Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the stationary phase. This is the most widely used reversed-phase chemistry, offering excellent hydrophobic retention for aromatic compounds.[2][4] A high-purity, end-capped silica is recommended to minimize secondary interactions with the basic amine group, thereby improving peak shape.
-
Mobile Phase Selection:
-
Organic Modifier: Acetonitrile is chosen over methanol as it typically provides lower viscosity (leading to lower backpressure) and better UV transparency.
-
Aqueous Component & pH Control: A mobile phase buffered at a low pH (e.g., using 0.1% formic acid) is essential. At a pH well below the pKa of the amine group (typically ~9-10), the amine will be fully protonated (-NH₃⁺). This single, charged form prevents peak tailing and ensures consistent retention.
-
-
Detection: The methoxyphenyl group is expected to have a significant UV absorbance. A wavelength of 272 nm is a logical starting point, corresponding to a secondary absorbance maximum for methoxy-substituted benzene rings, which often provides a good balance of sensitivity and selectivity. A photodiode array (PDA) detector is recommended to confirm peak purity and identify the optimal detection wavelength.
Detailed Experimental Protocol: Achiral Analysis
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and PDA/UV detector.
Chromatographic Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Standard dimensions for robust separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to protonate the analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 20% B to 80% B over 15 min | A broad gradient ensures elution of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures retention time stability. |
| Injection Vol. | 10 µL | A typical volume for analytical HPLC. |
| Detection | UV at 272 nm | Wavelength for sensitive detection of the methoxyphenyl chromophore. |
| Run Time | 20 minutes | Includes gradient and column re-equilibration. |
Procedure:
-
Mobile Phase Preparation: Prepare mobile phases A and B as described in the table. Filter through a 0.45 µm membrane filter and degas thoroughly.
-
Standard Preparation: Accurately weigh ~10 mg of 2-(3-Methoxyphenyl)-2-methylpropan-1-amine reference standard and dissolve in a 100 mL volumetric flask using a 50:50 mixture of Mobile Phase A and B (diluent) to create a 100 µg/mL stock solution.
-
Sample Preparation: Prepare unknown samples at a similar concentration using the same diluent.
-
System Equilibration: Purge the pump with the new mobile phases. Equilibrate the column with the initial mobile phase conditions (20% B) for at least 15 minutes or until a stable baseline is achieved.
-
Analysis: Inject a blank (diluent), followed by the reference standard, and then the unknown samples.
Expected Results & System Suitability
The method should produce a sharp, symmetrical peak for the main analyte. System suitability tests ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Retention Time | < 1.0% (for 5 replicate injections) |
| %RSD of Peak Area | < 2.0% (for 5 replicate injections) |
Method 2: Chiral Separation
To resolve the enantiomers, a chiral stationary phase (CSP) is required. These phases contain a chiral selector that interacts stereoselectively with the enantiomers, leading to different retention times.[7] Polysaccharide-based CSPs are highly versatile and successful for separating a wide range of chiral compounds, including amines.[8]
Causality of Experimental Choices
-
Stationary Phase Selection: An amylose-based CSP, such as one derivatized with 3,5-dimethylphenyl carbamate, is an excellent starting point. This type of selector provides multiple interaction mechanisms (π-π interactions, hydrogen bonding, dipole-dipole) that are effective for resolving aromatic amines.[9]
-
Mobile Phase Selection: Chiral separations on polysaccharide CSPs are often achieved using normal-phase, polar organic, or SFC modes. A polar organic mode using an alcohol (e.g., ethanol or isopropanol) mixed with an alkane (e.g., hexane) is common. A small amount of a basic additive (e.g., diethylamine, DEA) is crucial to occupy active sites on the silica surface and improve the peak shape of the basic analyte.
Detailed Experimental Protocol: Chiral Analysis
Instrumentation:
-
HPLC system as described for the achiral method.
Chromatographic Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Column | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica, 4.6 x 250 mm, 5 µm | A proven CSP for a broad range of chiral compounds.[9] |
| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | A common mobile phase system for normal-phase chiral separations. |
| Mode | Isocratic | Isocratic elution is preferred for chiral separations to maximize resolution. |
| Flow Rate | 0.8 mL/min | A slightly lower flow rate can improve resolution. |
| Column Temp. | 25 °C | Temperature can significantly affect chiral selectivity; consistency is key. |
| Injection Vol. | 10 µL |
| Detection | UV at 272 nm | |
Procedure:
-
Mobile Phase Preparation: Carefully prepare the mobile phase mixture. Caution: Hexane is volatile and flammable.
-
Standard/Sample Preparation: Prepare a racemic standard and unknown samples in the mobile phase at a concentration of ~200 µg/mL. Higher concentrations may be needed depending on detector sensitivity.
-
System Equilibration: Equilibrate the chiral column with the mobile phase for at least 30-60 minutes. Chiral columns often require longer equilibration times.
-
Analysis: Inject the racemic standard to confirm the separation of the two enantiomers. Subsequently, inject the unknown samples to determine their enantiomeric ratio. The enantiomeric excess (% ee) can be calculated as: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.
Analytical Workflow Visualization
The overall process, from sample handling to final data reporting, can be visualized as a logical flow.
Caption: HPLC analytical workflow from preparation to reporting.
References
-
Chromatographic Determination of Amines in Food Samples . (n.d.). University of Helsinki. Retrieved from [Link]
-
Chen, S. F., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry . Journal of Food and Drug Analysis, 29(4), 726-737. Retrieved from [Link]
-
A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis . (2016). LCGC North America. Retrieved from [Link]
-
Chiral Separations Introduction . (n.d.). VTechWorks. Retrieved from [Link]
-
Pawliszyn, J. (1997). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines . Analytical Chemistry, 69(1), 191-195. Retrieved from [Link]
-
Reversed Phase HPLC Columns . (n.d.). Phenomenex. Retrieved from [Link]
-
Ali, I., et al. (2018). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases . Journal of Chromatographic Science, 56(8), 716-726. Retrieved from [Link]
-
2-(3-Methoxyphenyl)propan-1-amine . (n.d.). PubChem. Retrieved from [Link]
-
Chiral Separation Techniques . (n.d.). Chemist Library. Retrieved from [Link]
-
Cooper, C. L. (2017). Reverse-phase HPLC analysis and purification of small molecules . Methods in Molecular Biology, 1599, 21-27. Retrieved from [Link]
-
Wang, J., et al. (2013). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification . Journal of Separation Science, 36(11), 1836-1843. Retrieved from [Link]
-
Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison . (n.d.). Moravek. Retrieved from [Link]
-
Zhang, T., & Zhang, X. (2023). Recent Advances in Separation and Analysis of Chiral Compounds . Chemical Reviews, 123(2), 531-616. Retrieved from [Link]
-
Yathirajan, H. S., et al. (2015). Synthesis, Characterization, Crystal Structure, and Hirshfeld Surface Analysis of 2-(2-Hydroxy-3-methoxyphenyl) . Molecular Crystals and Liquid Crystals, 618(1), 226-236. Retrieved from [Link]
-
1-(3-Methoxyphenyl)-2-methylpropan-1-ol . (n.d.). PubChem. Retrieved from [Link]
-
Guillarme, D., & Veuthey, J. L. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds . LCGC Europe, 30(3), 132-141. Retrieved from [Link]
-
Miller, L. (2013). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products . American Pharmaceutical Review. Retrieved from [Link]
Sources
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. moravek.com [moravek.com]
- 4. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistlibrary.wordpress.com [chemistlibrary.wordpress.com]
- 8. researchgate.net [researchgate.net]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
2-(3-Methoxyphenyl)-2-methylpropan-1-amine as a precursor for β2-agonists
Application Note: 2-(3-Methoxyphenyl)-2-methylpropan-1-amine in Next-Generation -Agonist Design
Executive Summary
The development of
2-(3-Methoxyphenyl)-2-methylpropan-1-amine represents a strategic "tail" building block. Its gem-dimethyl substitution at the
Chemical Profile & Structural Logic
| Property | Data |
| Compound Name | 2-(3-Methoxyphenyl)-2-methylpropan-1-amine |
| CAS Number | 60812-46-6 |
| Molecular Formula | C |
| Molecular Weight | 179.26 g/mol |
| Key Structural Feature | gem-Dimethyl group ( |
| Role in Synthesis | Amine "Tail" Precursor for Nucleophilic Opening of Epoxides/Haloketones |
| Storage | 2-8°C, Hygroscopic; Store under Argon |
Mechanistic Rationale
-
Metabolic Shielding: The gem-dimethyl group prevents the abstraction of the
-proton (relative to the benzene ring) required for certain metabolic degradation pathways. -
Lipophilicity Tuning: The 3-methoxyphenyl moiety provides the necessary lipophilicity to interact with the
-receptor's exosite, anchoring the molecule for prolonged duration of action (the "microkinetic" theory of LABA function).
Experimental Protocol: Synthesis of a Prototype LABA
This protocol describes the coupling of 2-(3-Methoxyphenyl)-2-methylpropan-1-amine (Amine 1 ) with a standard "Head" group precursor (e.g., 2-Bromo-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one , Precursor 2 ) to form a metabolically stable
Phase A: Coupling Reaction (Nucleophilic Substitution)
Objective: Link the amine tail to the adrenergic head group.
Reagents:
-
Amine 1 : 1.0 equiv (CAS 60812-46-6)
-
Bromoketone 2 : 1.0 equiv (Protected form recommended, e.g., acetonide protected)
-
Base:
-Diisopropylethylamine (DIPEA), 2.5 equiv -
Solvent: Anhydrous DMF or Acetonitrile
-
Catalyst: Potassium Iodide (KI), 0.1 equiv (Finkelstein condition)
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under
, dissolve Bromoketone 2 (5.0 mmol) in anhydrous DMF (20 mL). -
Activation: Add KI (0.5 mmol) and stir for 15 minutes at room temperature to generate the more reactive iodoketone in situ.
-
Addition: Add Amine 1 (5.0 mmol) dropwise, followed by DIPEA (12.5 mmol).
-
Reaction: Heat the mixture to 60°C and stir for 12–18 hours. Monitor consumption of the bromide by TLC (Hexane:EtOAc 1:1) or LC-MS.
-
Checkpoint: Look for the disappearance of the M+Br isotopic pattern and appearance of the secondary amine mass (M+H).
-
-
Workup: Dilute with EtOAc (100 mL), wash with water (3 x 30 mL) and brine (1 x 30 mL). Dry over
, filter, and concentrate. -
Purification: Flash column chromatography (SiO2, DCM:MeOH 95:5) to yield the Aminoketone Intermediate .
Phase B: Stereoselective Reduction
Objective: Convert the ketone to the chiral alcohol (the active pharmacophore, typically (R)-enantiomer).
Reagents:
-
Aminoketone Intermediate
-
Reducing Agent: Sodium Borohydride (
) for racemic, or Corey-Bakshi-Shibata (CBS) catalyst for enantioselective reduction. -
Solvent: Methanol (for
) or THF (for CBS).
Procedure (Standard
-
Dissolve the Aminoketone (from Phase A) in MeOH (0.1 M) at 0°C.
-
Add
(2.0 equiv) portion-wise over 20 minutes. Caution: Gas evolution. -
Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.
-
Quench: Carefully add saturated
solution. -
Extraction: Extract with DCM, dry, and concentrate.
-
Deprotection (if applicable): If the head group used acetonide protection, treat with 1M HCl in THF for 2 hours to reveal the diol.
Phase C: Optional O-Demethylation (Functionalization)
If the target requires a phenol on the tail (for hydrogen bonding):
-
Dissolve the product in anhydrous DCM at -78°C.
-
Add
(1M in DCM, 3.0 equiv) dropwise. -
Warm to 0°C and stir for 2 hours.
-
Quench with MeOH and neutralize with
.
Pathway Visualization
The following diagram illustrates the synthetic logic and the pharmacological role of the gem-dimethyl group.
Caption: Synthetic workflow coupling the gem-dimethyl amine tail to an adrenergic head, highlighting the structural blockade of metabolic degradation.
References
-
Synthesis of 2,2-Disubstituted 2-Arylethylamines: Source:Synthesis, 2016, 48(10), 1502-1517. Relevance: Defines the primary methodology for synthesizing the specific amine precursor (CAS 60812-46-6) efficiently.
-
Medicinal Chemistry of
-Agonists: Source:Journal of Medicinal Chemistry, "Long-Acting -Adrenoceptor Agonists: An Overview of the Design and Structure-Activity Relationships". Relevance: Explains the "Head-Tail" pharmacophore model and the necessity of lipophilic tails for duration of action. -
Gem-Dimethyl Effect in Drug Design: Source:Journal of Medicinal Chemistry, 2018, 61(6), 2166–2210.[1] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry". Relevance: Validates the use of the gem-dimethyl group to improve metabolic stability and target engagement.
-
World Anti-Doping Agency (WADA) Prohibited List: Source: WADA Prohibited List - S3. Beta-2 Agonists.[2][3][4][5][6] Relevance: Regulatory context for developing novel
-agonists.
Sources
- 1. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(3-Methoxyphenyl)-2-methylpropan-1-ol | C11H16O2 | CID 13658168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Prohibited List | World Anti Doping Agency [wada-ama.org]
- 5. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Emerging Potential of the 2-(3-Methoxyphenyl)-2-methylpropan-1-amine Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling a Scaffold of Latent Potential
In the landscape of medicinal chemistry, the discovery of novel molecular scaffolds that can be elaborated into potent and selective therapeutic agents is a cornerstone of progress. The 2-(3-methoxyphenyl)-2-methylpropan-1-amine core represents one such scaffold of significant, yet largely untapped, potential. While direct biological activity data for this specific molecule remains limited in publicly accessible literature, a detailed analysis of its constituent pharmacophoric elements—the phenethylamine backbone and the meta-substituted methoxy group—provides a strong rationale for its exploration in modern drug discovery campaigns, particularly in the realm of central nervous system (CNS) disorders.
The phenethylamine framework is a privileged structure in neuropharmacology, forming the basis for a multitude of endogenous neurotransmitters (e.g., dopamine, norepinephrine) and a wide array of psychoactive drugs.[1][2] This backbone provides the fundamental architecture for interaction with various G-protein coupled receptors (GPCRs), transporters, and enzymes within the CNS.[3][4] The incorporation of a methoxy group, particularly at the meta-position of the phenyl ring, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The methoxy group can modulate lipophilicity, metabolic stability, and receptor binding affinity, making it a valuable tool for medicinal chemists.[5][6]
This guide provides a comprehensive overview of the potential applications of the 2-(3-methoxyphenyl)-2-methylpropan-1-amine scaffold. It offers detailed synthetic protocols for the parent molecule and its derivatives, outlines potential biological targets, and provides step-by-step instructions for relevant in vitro screening assays.
Physicochemical Properties of the Core Scaffold
A foundational understanding of the physicochemical properties of 2-(3-methoxyphenyl)-2-methylpropan-1-amine is crucial for designing derivatives with desirable drug-like characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇NO | PubChem |
| Molecular Weight | 179.26 g/mol | PubChem |
| XLogP3 | 2.2 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
Synthetic Strategies: Accessing the Scaffold and its Analogs
The synthesis of 2-(3-methoxyphenyl)-2-methylpropan-1-amine and its derivatives can be achieved through established synthetic routes. The following protocols provide a starting point for accessing this chemical space.
Protocol 1: Synthesis of the Parent Scaffold via Nitrile Reduction
This protocol outlines a two-step synthesis starting from 3-methoxybenzyl cyanide.
Workflow Diagram:
Caption: Synthetic route to the parent scaffold via nitrile reduction.
Step-by-Step Procedure:
-
Synthesis of 2-(3-Methoxyphenyl)-2-methylpropanenitrile:
-
To a stirred solution of 3-methoxybenzyl cyanide (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (2.2 eq, 60% dispersion in mineral oil).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (2.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired nitrile.
-
-
Reduction to 2-(3-Methoxyphenyl)-2-methylpropan-1-amine:
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 2-(3-methoxyphenyl)-2-methylpropanenitrile (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, heat the reaction mixture to reflux for 4 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.
-
Concentrate the filtrate in vacuo to afford the crude amine.
-
Purify by distillation or column chromatography to yield the final product.
-
Protocol 2: Derivative Synthesis via Reductive Amination
This protocol describes the synthesis of N-substituted derivatives from the corresponding ketone.
Workflow Diagram:
Caption: Synthesis of N-substituted derivatives via reductive amination.
Step-by-Step Procedure:
-
Synthesis of 2-(3-Methoxyphenyl)-2-methylpropan-1-al:
-
Synthesize the precursor ketone, 1-(3-methoxyphenyl)propan-1-one, via Friedel-Crafts acylation of anisole with propionyl chloride.
-
To a solution of lithium diisopropylamide (LDA, 1.1 eq) in anhydrous THF at -78 °C, add a solution of 1-(3-methoxyphenyl)propan-1-one (1.0 eq) in THF.
-
After stirring for 30 minutes, add methyl iodide (1.2 eq).
-
Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The resulting ketone can be reduced to the aldehyde using a suitable reducing agent like DIBAL-H.
-
-
Reductive Amination:
-
To a solution of 2-(3-methoxyphenyl)-2-methylpropan-1-al (1.0 eq) and the desired primary amine (1.1 eq) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Potential Biological Targets and Therapeutic Areas
Based on the structural motifs present in 2-(3-methoxyphenyl)-2-methylpropan-1-amine, a number of potential biological targets can be hypothesized, primarily within the central nervous system.
-
Serotonin (5-HT) Receptors: The phenethylamine scaffold is a common feature of ligands for various serotonin receptor subtypes (e.g., 5-HT₂ₐ, 5-HT₂C). Methoxy-substituted phenethylamines are known to exhibit psychedelic and entactogenic properties through their interaction with these receptors.[7]
-
Dopamine (D) Receptors and Transporters: As a structural analog of dopamine, this scaffold could potentially interact with dopamine receptors (D₁-D₅) or the dopamine transporter (DAT), suggesting applications in conditions like Parkinson's disease, ADHD, or substance use disorders.[2]
-
Norepinephrine (NE) Receptors and Transporters: Similarly, the phenethylamine core is related to norepinephrine, indicating potential activity at adrenergic receptors or the norepinephrine transporter (NET). This could be relevant for depression, anxiety, and certain cardiovascular conditions.
-
Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamine itself is an endogenous agonist of TAAR1, a receptor involved in modulating monoaminergic neurotransmission.[3] Novel ligands for TAAR1 are being investigated for a range of psychiatric and neurological disorders.
Potential Therapeutic Areas:
-
Depression and Anxiety Disorders
-
Psychotic Disorders
-
Neurodegenerative Diseases
-
Substance Use Disorders
-
Attention-Deficit/Hyperactivity Disorder (ADHD)
In Vitro Screening Protocols
Once a library of 2-(3-methoxyphenyl)-2-methylpropan-1-amine derivatives has been synthesized, a tiered screening approach can be employed to identify promising lead compounds.
Protocol 3: Radioligand Binding Assays for Receptor Affinity
This protocol provides a general framework for determining the binding affinity of synthesized compounds to a panel of CNS receptors.
Workflow Diagram:
Caption: Workflow for radioligand binding assays.
Step-by-Step Procedure:
-
Preparation of Receptor Membranes:
-
Utilize commercially available cell lines stably expressing the human receptor of interest (e.g., 5-HT₂ₐ, D₂, DAT).
-
Harvest cells and homogenize in an appropriate buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, the appropriate radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ), and varying concentrations of the test compound.
-
Initiate the binding reaction by adding the prepared receptor membranes.
-
Incubate the plate at a specific temperature for a defined period to reach equilibrium.
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Allow the filters to dry, and add scintillation cocktail to each well.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of a known competing ligand.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 4: Functional Assays to Determine Agonist/Antagonist Activity
Following the identification of compounds with significant binding affinity, functional assays are necessary to characterize their pharmacological activity.
Example: Calcium Flux Assay for Gq-Coupled Receptors (e.g., 5-HT₂ₐ)
Workflow Diagram:
Caption: Workflow for a calcium flux functional assay.
Step-by-Step Procedure:
-
Cell Culture and Plating:
-
Culture cells stably expressing the Gq-coupled receptor of interest in a suitable medium.
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37 °C for a specified time to allow for dye uptake.
-
-
Compound Addition and Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Use a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation) to measure the baseline fluorescence.
-
Inject varying concentrations of the test compound (for agonist mode) or a fixed concentration of agonist in the presence of varying concentrations of the test compound (for antagonist mode).
-
Continuously measure the fluorescence intensity over time to monitor changes in intracellular calcium levels.
-
-
Data Analysis:
-
For agonist activity, plot the change in fluorescence against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.
-
For antagonist activity, plot the response to the agonist against the logarithm of the test compound concentration and fit the data to determine the IC₅₀ value.
-
Conclusion and Future Directions
The 2-(3-methoxyphenyl)-2-methylpropan-1-amine scaffold represents a promising starting point for the development of novel CNS-active agents. Its structural relationship to known neuroactive compounds, combined with the modulatory effects of the methoxy group, provides a strong rationale for its exploration. The synthetic and screening protocols outlined in this guide offer a robust framework for researchers to begin to unlock the therapeutic potential of this intriguing molecular architecture. Future work should focus on the synthesis of diverse analog libraries and their comprehensive pharmacological characterization to identify lead compounds for further preclinical development.
References
- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
- ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF.
- Gassmann, J. (n.d.). Introduction to Psychedelic Phenethylamines. Spirit Pharmacist.
- Wikipedia. (2024). Phenethylamine.
- MDPI. (n.d.).
- Wikipedia. (2024). DOx.
- Nieto, C. T., Manchado, A., Belda, L., Diez, D., & Garrido, N. M. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855.
- PubMed. (n.d.). Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples.
- ACS Publications. (n.d.). Biobased Amines: From Synthesis to Polymers; Present and Future.
- ResearchGate. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review.
- ACS Publications. (n.d.). Rapid Screening of New Psychoactive Substances Using pDART-QqQ-MS.
- Chemistry LibreTexts. (2021). 24.6: Synthesis of Amines.
- Current Research in Pharmaceutical Sciences. (2021). Role of Drug Discovery in Central Nervous System Disorders.
- PubMed. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337)
- Labcompare.com. (2022). Pre-screening Novel Psychoactive Substances to Speed Detection.
- Organic Chemistry Portal. (n.d.).
- Beilstein Journals. (2022).
- MDPI. (n.d.). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9.
- Revista Brasileira de Criminalística. (n.d.).
- ResearchGate. (n.d.). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine.
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- ResearchGate. (n.d.).
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Application Note: A Scalable Synthesis of 2-(3-Methoxyphenyl)-2-methylpropan-1-amine via Leuckart-Wallach Reductive Amination
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of 2-(3-Methoxyphenyl)-2-methylpropan-1-amine, a valuable building block in pharmaceutical development. The presented methodology is centered around the robust and cost-effective Leuckart-Wallach reaction, a one-pot reductive amination process. This guide is intended for researchers, chemists, and process development professionals, offering in-depth technical details, explanations of experimental choices, and critical considerations for safe and efficient scale-up.
Introduction and Strategic Overview
2-(3-Methoxyphenyl)-2-methylpropan-1-amine is a primary amine of significant interest in medicinal chemistry due to its presence as a key structural motif in various pharmacologically active compounds. The development of a scalable, efficient, and economically viable synthetic route is paramount for its successful transition from laboratory-scale research to pilot-plant and commercial production.
This document outlines a detailed protocol for the synthesis of the target amine, commencing with the readily available precursor, 3-methoxyisobutyrophenone. The chosen synthetic strategy is the Leuckart-Wallach reaction, a classic and industrially relevant method for the reductive amination of ketones.[1][2][3][4] This approach is favored for its operational simplicity, use of inexpensive reagents, and amenability to large-scale production.[3]
The overall synthetic transformation is depicted below:
Caption: Synthetic overview for 2-(3-Methoxyphenyl)-2-methylpropan-1-amine.
Synthesis of the Starting Ketone: 3-Methoxyisobutyrophenone
The precursor ketone, 3-methoxyisobutyrophenone, can be synthesized via a Friedel-Crafts acylation of anisole with isobutyryl chloride.
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a gas outlet connected to a scrubber (to neutralize evolved HCl gas) is charged with anhydrous aluminum chloride (1.2 eq) and a suitable inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). The mixture is cooled to 0-5 °C in an ice bath.
-
Reagent Addition: A solution of anisole (1.0 eq) and isobutyryl chloride (1.1 eq) in the same solvent is added dropwise to the stirred suspension of aluminum chloride, maintaining the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours, or until reaction completion is confirmed by TLC or GC analysis.
-
Work-up: The reaction mixture is slowly and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and finally with brine.[5]
-
Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation to yield 3-methoxyisobutyrophenone as a clear oil.
Scale-up Synthesis of 2-(3-Methoxyphenyl)-2-methylpropan-1-amine via Leuckart-Wallach Reaction
The core of this protocol is the Leuckart-Wallach reaction, which converts the precursor ketone into the target primary amine. This reaction is typically performed at high temperatures using either ammonium formate or formamide as the source of both the amine group and the reducing agent.[1][4]
Causality Behind Experimental Choices
-
Reagent Selection: Ammonium formate is often preferred over formamide as it can lead to higher yields and requires slightly lower reaction temperatures (120-130 °C vs. >165 °C for formamide).[1][4]
-
Temperature Control: The reaction is highly endothermic initially, but can become exothermic. Careful temperature control is crucial for safety and to minimize side reactions. On a larger scale, the use of a jacketed reactor with a reliable heating and cooling system is essential.
-
Stoichiometry: An excess of the aminating/reducing agent is typically used to drive the reaction to completion.
-
Hydrolysis: The Leuckart-Wallach reaction initially produces the N-formyl derivative of the target amine.[2] A subsequent hydrolysis step, either acidic or basic, is required to liberate the free primary amine.
Detailed Experimental Protocol
-
Reaction Setup: A jacketed glass reactor equipped with a mechanical stirrer, a reflux condenser, a temperature probe, and a nitrogen inlet is charged with 3-methoxyisobutyrophenone (1.0 eq) and ammonium formate (3.0-5.0 eq).
-
Reaction Execution: The mixture is heated slowly and with vigorous stirring to 120-130 °C. The reaction progress is monitored by TLC or GC, observing the disappearance of the starting ketone. The reaction is typically complete within 6-12 hours.
-
Hydrolysis of the N-formyl Intermediate:
-
Acidic Hydrolysis: After cooling the reaction mixture, a solution of hydrochloric acid (e.g., 6 M) is carefully added. The mixture is then heated to reflux for 4-8 hours to effect hydrolysis.
-
Basic Hydrolysis: Alternatively, after cooling, a solution of sodium hydroxide (e.g., 10 M) is added, and the mixture is heated to reflux for 4-8 hours.
-
-
Work-up and Isolation:
-
After hydrolysis, the reaction mixture is cooled to room temperature.
-
If acidic hydrolysis was performed, the mixture is basified with a strong base (e.g., 50% NaOH solution) until a pH > 12 is achieved. This step is highly exothermic and requires efficient cooling.
-
The aqueous mixture is then extracted multiple times with a suitable organic solvent such as toluene, diethyl ether, or dichloromethane.
-
The combined organic extracts are washed with water and then with brine to remove inorganic impurities.
-
-
Purification: The organic layer is dried over anhydrous sodium sulfate or potassium carbonate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-(3-Methoxyphenyl)-2-methylpropan-1-amine. For higher purity, the product can be purified by vacuum distillation.
Process Optimization and Scale-Up Considerations
-
Heat Management: The initial heating and the subsequent exothermic hydrolysis and neutralization steps require careful management of heat transfer. A reactor with a high surface area-to-volume ratio and an efficient thermal control unit is crucial for large-scale operations.
-
Agitation: Efficient stirring is necessary to ensure proper mixing of the reagents, especially during the initial heating phase and the biphasic work-up.
-
Off-gassing: The reaction and subsequent work-up steps can evolve gases (e.g., ammonia, carbon dioxide). The reactor must be properly vented to a scrubber system.
-
Material of Construction: The use of strong acids and bases necessitates the use of corrosion-resistant reactors and equipment.
-
Purification at Scale: While vacuum distillation is effective, for very large quantities, alternative purification methods such as crystallization of a salt form (e.g., hydrochloride) followed by liberation of the free base can be more practical and economical.[6]
Data Presentation
| Parameter | Value |
| Starting Material | 3-Methoxyisobutyrophenone |
| Key Reagents | Ammonium formate, Hydrochloric Acid/Sodium Hydroxide |
| Reaction Temperature | 120-130 °C |
| Reaction Time | 6-12 hours |
| Hydrolysis Time | 4-8 hours |
| Typical Yield | 60-75% (unoptimized) |
| Purification Method | Vacuum Distillation or Salt Crystallization |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Safety Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: All operations should be conducted in a well-ventilated fume hood.
-
Exothermic Reactions: Be prepared for exothermic reactions during the quenching of the Friedel-Crafts reaction and the neutralization step of the Leuckart-Wallach work-up. Use ice baths and add reagents slowly.
-
Corrosive Reagents: Handle aluminum chloride, hydrochloric acid, and sodium hydroxide with extreme care as they are corrosive.
-
High Temperatures: The Leuckart-Wallach reaction is performed at high temperatures. Ensure proper heating mantles and temperature controllers are used.
Conclusion
The Leuckart-Wallach reaction provides a reliable and scalable method for the synthesis of 2-(3-Methoxyphenyl)-2-methylpropan-1-amine. By carefully controlling reaction parameters and implementing appropriate safety measures, this protocol can be effectively translated from the laboratory to a larger-scale production environment. The use of readily available and inexpensive starting materials further enhances the industrial applicability of this synthetic route.
References
- Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). A highly chemoselective reductive mono-alkylation of ammonia. Tetrahedron, 60(7), 1463-1471.
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ResearchGate. (n.d.). Reductive amination of ketones to primary amines. Retrieved from [Link]
- Zhang, T., et al. (2018). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development, 22(1), 117-123.
-
Scribd. (n.d.). Synthesis of 2-Amino-1-Phenyl-1-Propanol and Its Methyl at Ed Derivatives'. Retrieved from [Link]
-
Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]
- Google Patents. (n.d.). CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines.
-
Sciencemadness Wiki. (n.d.). Leuckart reaction. Retrieved from [Link]
-
PubMed. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
-
ACS Publications. (2017). Development of a Leuckart–Wallach Reaction in Flow for the Synthesis of Abemaciclib. Retrieved from [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]
-
ACS Publications. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Retrieved from [Link]
-
ResearchGate. (2013). N-Alkyl ammonium 2-acrylamido-2-methylpropanesulfonates: Synthesis, properties, and polymerization. Retrieved from [Link]
- Google Patents. (n.d.). US3337630A - Process for the purification of amines.
-
ACS Publications. (2017). Biobased Amines: From Synthesis to Polymers; Present and Future. Retrieved from [Link]
-
ACS Publications. (2014). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
-
Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. Retrieved from [Link]
-
YouTube. (2021). 19.5 Imine and Enamine Formation | Addition of Amines | Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2021). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. Retrieved from [Link]
- Google Patents. (n.d.). CN106518635A - Synthesis method for 3-methoxypropiophenone.
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Application Notes and Protocols for the Purification of 2-(3-Methoxyphenyl)-2-methylpropan-1-amine
Introduction
2-(3-Methoxyphenyl)-2-methylpropan-1-amine is a primary amine of interest in pharmaceutical research and drug development. Its structural motif, featuring a methoxyphenyl group and a neopentyl-like backbone, presents specific challenges and opportunities for purification. Achieving high purity of this compound is critical for its use in subsequent synthetic steps and for accurate biological evaluation. This document provides a detailed guide to the purification techniques applicable to 2-(3-Methoxyphenyl)-2-methylpropan-1-amine, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established chemical principles and offer practical, field-proven insights to guide laboratory practice.
Physicochemical Properties and Purification Strategy
Table 1: Estimated Physicochemical Properties of 2-(3-Methoxyphenyl)-2-methylpropan-1-amine
| Property | Estimated Value/Characteristic | Implication for Purification |
| Molecular Formula | C₁₁H₁₇NO | --- |
| Molecular Weight | ~179.26 g/mol | Influences chromatographic behavior and distillation temperature. |
| pKa (of conjugate acid) | 9.5 - 10.5 | The amine is basic and will be protonated at acidic pH. This is key for acid-base extraction and salt recrystallization. |
| Boiling Point | High (>250 °C at atm. pressure) | Distillation is possible but may require high vacuum to prevent decomposition. |
| Solubility | Soluble in many organic solvents (e.g., DCM, EtOAc, MeOH). The hydrochloride salt is expected to be soluble in water and polar protic solvents. | Guides solvent selection for extraction, chromatography, and recrystallization. |
The presence of a basic primary amine is the most significant feature guiding the purification strategy. This allows for selective manipulation of its solubility through pH adjustment. The aromatic ring and the methoxy group contribute to its overall moderate polarity and potential for π-π stacking interactions.
A general workflow for the purification of 2-(3-Methoxyphenyl)-2-methylpropan-1-amine can be visualized as a multi-step process, starting from a crude reaction mixture.
Caption: General purification workflow for 2-(3-Methoxyphenyl)-2-methylpropan-1-amine.
Protocol 1: Purification via Acid-Base Extraction
This technique is the first line of defense for removing neutral and acidic impurities from the crude product. The basicity of the amine allows it to be selectively extracted into an aqueous acidic phase.
Causality and Experimental Choices
The lone pair of electrons on the nitrogen atom of the primary amine makes it a Brønsted-Lowry base. By washing an organic solution of the crude product with a dilute acid, the amine is protonated to form an ammonium salt. This salt is ionic and therefore preferentially dissolves in the aqueous phase, while non-basic impurities remain in the organic layer. Subsequent basification of the aqueous layer regenerates the free amine, which can then be extracted back into an organic solvent.[1]
Step-by-Step Methodology
-
Dissolution: Dissolve the crude 2-(3-Methoxyphenyl)-2-methylpropan-1-amine in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1 M hydrochloric acid (HCl). The protonated amine will partition into the aqueous layer.[1] Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete recovery of the amine.
-
Combine Aqueous Layers: Combine all the acidic aqueous layers containing the amine hydrochloride salt.
-
Back-Wash (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Basification: Cool the aqueous solution in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃), with stirring until the pH is greater than 10. The free amine will precipitate or form an oily layer.
-
Extraction of Free Amine: Extract the free amine from the basified aqueous solution with several portions of a fresh organic solvent (e.g., DCM or EtOAc).
-
Drying and Concentration: Combine the organic layers containing the purified free amine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified 2-(3-Methoxyphenyl)-2-methylpropan-1-amine.
Caption: Workflow for acid-base extraction of the target amine.
Protocol 2: Purification by Recrystallization of the Hydrochloride Salt
For achieving high levels of purity, recrystallization is a powerful technique. Amines are often difficult to crystallize as the free base, but their salts frequently form well-defined crystals.[2]
Causality and Experimental Choices
The conversion of the amine to its hydrochloride salt increases its polarity and the strength of intermolecular forces (ionic interactions and hydrogen bonding), which often leads to a higher propensity for crystallization. The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a given solvent system at different temperatures.
Step-by-Step Methodology
-
Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether. Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. The hydrochloride salt will precipitate.
-
Solvent Screening: To find a suitable recrystallization solvent, test the solubility of a small amount of the crude amine salt in various solvents at room temperature and upon heating. An ideal solvent will dissolve the salt when hot but not when cold. Common solvent systems for amine salts include isopropanol, ethanol/water mixtures, or methanol/diethyl ether.
-
Recrystallization: Dissolve the crude amine hydrochloride salt in a minimal amount of the chosen hot recrystallization solvent. If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
-
Liberation of the Free Amine (Optional): If the free amine is required, the purified salt can be dissolved in water, basified with NaOH, and the free amine extracted as described in Protocol 1.[3]
Protocol 3: Purification by Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For amines, special considerations are necessary to achieve good separation.
Causality and Experimental Choices
The basic nature of amines can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel, resulting in peak tailing, poor resolution, and sometimes irreversible adsorption.[4] To mitigate these effects, several strategies can be employed.
Option A: Normal-Phase Chromatography on Silica Gel with a Basic Modifier
By adding a small amount of a volatile base, such as triethylamine (TEA) or ammonia, to the mobile phase, the acidic sites on the silica are neutralized, leading to improved elution of the basic amine.[4][5]
-
Stationary Phase: Silica gel (60 Å, 40-63 µm).
-
Mobile Phase: A gradient of ethyl acetate in hexanes containing 0.1-1% triethylamine. The optimal gradient should be determined by thin-layer chromatography (TLC) analysis.
-
Protocol:
-
Pre-treat the silica gel by flushing the column with the mobile phase containing the basic modifier.
-
Dissolve the crude amine in a minimal amount of the mobile phase or a compatible solvent.
-
Load the sample onto the column.
-
Elute the column with the mobile phase gradient, collecting fractions.
-
Monitor the fractions by TLC and combine the pure fractions.
-
Evaporate the solvent under reduced pressure to obtain the purified product.
-
Option B: Reversed-Phase Chromatography
Reversed-phase chromatography, using a non-polar stationary phase like C18-functionalized silica, is an excellent alternative for purifying polar or ionizable compounds like amines.[6]
-
Stationary Phase: C18-functionalized silica gel.
-
Mobile Phase: A gradient of acetonitrile in water. A basic modifier, such as 0.1% triethylamine or ammonium hydroxide, can be added to the mobile phase to ensure the amine is in its free base form, which can improve retention and peak shape.[5]
-
Protocol:
-
Equilibrate the C18 column with the initial mobile phase composition.
-
Dissolve the sample in a minimal amount of a suitable solvent (e.g., methanol or acetonitrile).
-
Load the sample onto the column.
-
Elute with the chosen gradient.
-
Combine the pure fractions and remove the solvents. This may require lyophilization if the mobile phase is highly aqueous.
-
Option C: Chromatography on Amine-Functionalized Silica
Using a stationary phase that has been functionalized with amine groups can provide a more inert surface for the purification of basic compounds, often yielding better peak shapes and recoveries without the need for mobile phase modifiers.[4]
-
Stationary Phase: Amine-functionalized silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes.
-
Protocol: The procedure is similar to that for standard silica gel chromatography but without the addition of a basic modifier to the eluent.
Table 2: Comparison of Chromatographic Techniques
| Technique | Stationary Phase | Mobile Phase | Advantages | Disadvantages |
| Normal-Phase (Modified) | Silica Gel | Hexanes/EtOAc + TEA | Readily available, cost-effective. | Requires mobile phase modification, potential for peak tailing. |
| Reversed-Phase | C18 Silica | Water/Acetonitrile (+ modifier) | Excellent for polar compounds, good peak shape.[6] | More expensive stationary phase, solvent removal can be challenging. |
| Amine-Functionalized | Amine-Silica | Hexanes/EtOAc | No modifier needed, good peak shape for basic compounds.[4] | Higher cost of stationary phase. |
Protocol 4: Purification by Vacuum Distillation
Distillation is suitable for thermally stable liquid compounds. Given the estimated high boiling point of 2-(3-Methoxyphenyl)-2-methylpropan-1-amine, distillation should be performed under high vacuum to lower the boiling temperature and prevent thermal decomposition.[7]
Causality and Experimental Choices
By reducing the pressure above the liquid, the boiling point is lowered. This allows for the vaporization and subsequent condensation of the compound at a temperature below its decomposition point. This method is effective for separating the target amine from non-volatile impurities or compounds with significantly different boiling points.
Step-by-Step Methodology
-
Setup: Assemble a distillation apparatus suitable for vacuum distillation (e.g., a short-path distillation apparatus). Ensure all glass joints are properly sealed with vacuum grease.
-
Drying: Ensure the crude amine is free of water and volatile solvents before distillation.
-
Distillation: Heat the distillation flask in a heating mantle with magnetic stirring. Slowly reduce the pressure using a vacuum pump.
-
Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. It is advisable to collect a forerun and a tail fraction to be discarded.
-
Analysis: Analyze the collected fractions for purity (e.g., by GC-MS or NMR).
Conclusion
The purification of 2-(3-Methoxyphenyl)-2-methylpropan-1-amine can be effectively achieved through a variety of techniques. The choice of method will depend on the nature and quantity of impurities, the required level of purity, and the available laboratory equipment. For general-purpose purification, a combination of acid-base extraction followed by either recrystallization of the hydrochloride salt or column chromatography is recommended. For very high purity requirements, a multi-step approach incorporating several of these techniques may be necessary. The protocols provided in these application notes offer a robust starting point for developing a tailored purification strategy for this and structurally related amines.
References
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Online] Available at: [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Online] Available at: [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? [Online] Available at: [Link]
-
MH Chem. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Online] YouTube. Available at: [Link]
-
PubChem. 2-(3-Methoxyphenyl)propan-1-amine. [Online] National Center for Biotechnology Information. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Online] Available at: [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Online] Available at: [Link]
-
University of Rochester, Department of Chemistry. Workup: Amines. [Online] Available at: [Link]
-
Chemical Note. (2021). Separation of primary, secondary and tertiary amines by Hoffmann's method. [Online] Available at: [Link]
-
PubChem. 2-Methoxy-2-methylpropan-1-amine. [Online] National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (1987). US4670232A - Recovery of amines from by-product chloride salts.
-
YouTube. (2023). Episode – 2: Aromatic Extraction (Oil & Gas Industry). [Online] Available at: [Link]
-
University of Alberta. Isolation (Recovery). [Online] Available at: [Link]
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. [Online] Available at: [Link]
-
ResearchGate. (2020). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. [Online] Available at: [Link]
-
Wikipedia. DOx. [Online] Available at: [Link]
-
The School of Aromatic Studies. Distilling Aromatic Plants. [Online] Available at: [Link]
-
AQA. (2015). A-level Chemistry 7405 Specification. [Online] Available at: [Link]
-
ResearchGate. (2021). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. [Online] Available at: [Link]
-
PubChem. 1-(3-Methoxyphenyl)-2-methylpropan-1-ol. [Online] National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2015). Organic amine flash purification using a novel stationary phase. [Online] Available at: [Link]
-
Purodem. (2023). The Process of Essential Oil Distillation. [Online] Available at: [Link]
-
PMC. (2020). A review of the newly identified impurity profiles in methamphetamine seizures. [Online] National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 1-(3-Methoxyphenyl)-2-methylpropan-1-one. [Online] National Center for Biotechnology Information. Available at: [Link]
-
PMC. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. [Online] National Center for Biotechnology Information. Available at: [Link]
Sources
Application Note: In Vitro Pharmacological Profiling of 2-(3-Methoxyphenyl)-2-methylpropan-1-amine Analogs
[1][2]
Abstract & Scientific Rationale
The structural motif 2-(3-Methoxyphenyl)-2-methylpropan-1-amine represents a privileged scaffold in central nervous system (CNS) drug discovery.[1][2] Its steric bulk at the
Unlike simple phenethylamines, the gem-dimethyl or methyl/ethyl substitution at the quaternary carbon (C2) restricts conformational rotation, potentially locking the molecule into a bioactive conformation favored by Monoamine Transporters (MATs).[2]
This Application Note details the critical in vitro assays required to validate these analogs as dual SERT/NET inhibitors. We focus on functional uptake inhibition as the primary screen, supported by radioligand binding for affinity determination and microsomal stability for early ADME profiling.[2]
Target Identification & Mechanism of Action
The primary therapeutic targets for this scaffold are the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) .[2] The goal is to identify analogs that block the reuptake of these neurotransmitters from the synaptic cleft, thereby enhancing downstream signaling—a mechanism central to treating major depressive disorder (MDD) and neuropathic pain.[2]
Mechanism Visualization
The following diagram illustrates the competitive inhibition mechanism at the synaptic cleft.
Figure 1: Mechanism of Action. The analog competitively binds to SERT/NET, preventing neurotransmitter recycling and increasing synaptic concentration.[1]
Primary Screen: Functional Neurotransmitter Uptake Assay[1][2]
Objective: To determine the functional potency (
Materials & Reagents
| Component | Specification | Source/Notes |
| Cell Lines | HEK293 stably expressing hSERT, hNET, or hDAT | ATCC / In-house |
| Assay Buffer | HBSS + 20 mM HEPES, pH 7.4 | GIBCO |
| Fluorescent Tracer | ASP+ (10 | Sigma-Aldrich |
| Reference Inhibitors | Fluoxetine (SERT), Nisoxetine (NET), Nomifensine (DAT) | Tocris |
| Test Compounds | 2-(3-Methoxyphenyl)-2-methylpropan-1-amine analogs | Chemistry Dept.[1][2][3][4][5] |
| Plate Reader | FLIPR or EnVision | Molecular Devices / PerkinElmer |
Detailed Protocol
-
Cell Seeding:
-
Compound Preparation:
-
Uptake Reaction:
-
Remove growth medium and wash cells 1x with 200
L warm Assay Buffer.[1][2] -
Add 100
L of diluted test compound to respective wells. Incubate for 15 minutes at 37°C to allow equilibrium binding. -
Add 100
L of ASP+ substrate solution (Final concentration: 5 M). -
Critical Step: Incubate protected from light for 30 minutes at 37°C.
-
-
Data Acquisition:
-
Data Analysis:
Secondary Screen: Radioligand Binding Assay
Objective: To confirm binding affinity (
Experimental Workflow
The following diagram outlines the critical path for the binding assay.
Figure 2: Radioligand Binding Workflow. Standard filtration assay to determine Ki values.
Protocol Specifications
-
Membrane Source: Homogenized HEK293-hSERT membranes (10
g protein/well).[1][2] -
Radioligand:
-Citalopram (for SERT, nM) or -Nisoxetine (for NET).[1][2] -
Non-Specific Binding (NSB): Defined by 10
M Paroxetine (SERT) or Desipramine (NET).[2] -
Incubation: 60 minutes at Room Temperature (25°C).
-
Separation: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce non-specific binding to the filter.[2]
Early ADME: Microsomal Stability[2]
Objective: The "2-methylpropan-1-amine" chain is susceptible to N-dealkylation or oxidative attack.[1][2] This assay predicts hepatic clearance.[1][2]
Protocol
-
System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).[2]
-
Substrate: Test analog at 1
M. -
Cofactor: NADPH regenerating system (Mg
, Glucose-6-phosphate, G6PDH, NADP+).[1][2] -
Timepoints: 0, 5, 15, 30, 60 minutes.
-
Analysis: Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin). Centrifuge and analyze supernatant via LC-MS/MS.
-
Output: Calculate Intrinsic Clearance (
) and Half-life ( ).
References
-
Tatsumi, M., et al. (1997).[2] "Pharmacological profile of antidepressants and related compounds at human monoamine transporters." European Journal of Pharmacology, 340(2-3), 249-258.[1][2] Link
-
Eshleman, A. J., et al. (1999).[2] "Characteristics of the uptake of ASP+... by the human dopamine transporter." Journal of Pharmacology and Experimental Therapeutics, 289(2), 877-885.[1][2] Link
-
Molecular Devices. (2023).[2] "Neurotransmitter Transporter Uptake Assay Kit Application Note." Link
-
Obach, R. S. (1999).[2] "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 27(11), 1350-1359.[1][2] Link
Sources
- 1. DOI-NBOMe - Wikipedia [en.wikipedia.org]
- 2. 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one | C13H19NO2 | CID 19360495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. (2R)-1-(2-methoxyphenyl)propan-2-amine | C10H15NO | CID 7432381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(3-Methoxyphenyl)-2-methylpropan-1-one | C11H14O2 | CID 12498418 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting HPLC Separation of 2-(3-Methoxyphenyl)-2-methylpropan-1-amine
Welcome to the technical support center for the HPLC analysis of 2-(3-Methoxyphenyl)-2-methylpropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the chromatographic separation of this chiral primary amine. The following content is structured in a question-and-answer format to directly address specific issues, providing expert insights and actionable protocols.
Analyte at a Glance: 2-(3-Methoxyphenyl)-2-methylpropan-1-amine
Before delving into troubleshooting, understanding the physicochemical properties of the target analyte is paramount for effective method development and problem-solving.
| Property | Estimated Value/Characteristic | Implication for HPLC Analysis |
| Structure | A primary amine with a phenyl ring and a methoxy group. It possesses a chiral center at the carbon adjacent to the amine group. | The basic amine group is prone to strong interactions with acidic silanols on silica-based columns, potentially leading to peak tailing. The aromatic ring provides chromophores for UV detection. Chirality necessitates the use of a chiral stationary phase (CSP) for enantiomeric separation. |
| pKa (estimated) | ~9.5 - 10.5 | The pKa of the conjugate acid of a primary amine is typically in this range[1][2]. This indicates the compound will be protonated and highly polar at acidic pH and neutral and more hydrophobic at basic pH. Mobile phase pH will be a critical parameter for controlling retention and peak shape. |
| Solubility | Soluble in organic solvents like methanol and acetonitrile. | Standard reversed-phase and normal-phase diluents are suitable for sample preparation. |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during the HPLC analysis of 2-(3-Methoxyphenyl)-2-methylpropan-1-amine, providing detailed explanations and step-by-step solutions.
Category 1: Achiral Reversed-Phase HPLC Issues
For purity analysis and quantification of the total compound, a standard reversed-phase method is often employed.
A1: Senior Application Scientist's Insight:
Peak tailing for basic compounds like 2-(3-Methoxyphenyl)-2-methylpropan-1-amine on standard silica-based C18 columns is a classic problem. The root cause is secondary interactions between the positively charged amine group (at acidic to neutral pH) and negatively charged residual silanol groups on the silica surface. These interactions are strong and heterogeneous, leading to a portion of the analyte molecules being retained longer, resulting in a tailed peak.
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment:
-
Low pH (pH 2-3): At a low pH, the amine is fully protonated, and the silanol groups are largely unionized, which can reduce but may not eliminate the tailing.[3]
-
High pH (pH > 8, ideally pH 10-11): At a pH well above the pKa of the silanol groups and close to the pKa of the amine, the silanol groups are deprotonated, but the amine is largely in its neutral, less interactive form. This often yields the best peak shape. Caution: Ensure your column is stable at high pH. Many modern columns are designed for extended high-pH use.[4]
-
-
Use of Mobile Phase Additives:
-
Competitive Amines: Adding a small concentration (e.g., 0.1-0.5%) of a competitive amine like triethylamine (TEA) or diethylamine (DEA) to the mobile phase can effectively block the active silanol sites, improving peak symmetry.[5]
-
-
Column Selection:
-
End-capped Columns: Modern, high-purity, end-capped C18 columns have a lower concentration of residual silanols and are a better choice for basic compounds.
-
Columns for Basic Compounds: Consider columns specifically designed for the analysis of basic compounds, which often feature a modified surface chemistry to shield silanols or are based on hybrid particle technology stable at high pH.[4]
-
Visualizing the Troubleshooting Workflow for Peak Tailing:
Caption: Troubleshooting workflow for peak tailing of basic compounds.
A2: Senior Application Scientist's Insight:
Retention time drift can be a frustrating issue, often pointing to a lack of system equilibration or changes in mobile phase composition. For a basic analyte like ours, pH fluctuations in the mobile phase can have a significant impact on retention.
Troubleshooting Protocol:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run. This is especially important when using buffered mobile phases or additives. A minimum of 10-20 column volumes is a good starting point.
-
Mobile Phase Preparation and Stability:
-
Accurate Preparation: Precisely measure all mobile phase components. In reversed-phase, a small change in the organic modifier percentage can lead to a significant shift in retention.
-
Buffering: If operating at a specific pH, ensure your buffer has sufficient capacity and its pKa is within +/- 1 pH unit of your target pH.
-
Degassing: Inadequately degassed mobile phase can lead to bubble formation in the pump, causing flow rate inaccuracies and retention time drift.
-
Evaporation: Keep mobile phase reservoirs covered to prevent selective evaporation of the more volatile organic component, which would alter the mobile phase composition over time.
-
-
System Check:
-
Leaks: Check for any leaks in the system, from the pump to the detector. Even a small, non-dripping leak can cause pressure fluctuations and retention time shifts.
-
Pump Performance: Ensure the pump is delivering a consistent flow rate. Check for pressure ripples.
-
Temperature Control: Use a column oven to maintain a constant column temperature, as temperature fluctuations can affect retention times.
-
Category 2: Chiral HPLC Separation Issues
For the separation of the enantiomers of 2-(3-Methoxyphenyl)-2-methylpropan-1-amine, a chiral stationary phase (CSP) is required. Polysaccharide-based and cyclofructan-based CSPs are common choices for primary amines.[6]
A3: Senior Application Scientist's Insight:
Achieving chiral separation is often an empirical process.[7] If you are not seeing any resolution, it means the chiral recognition mechanism between your analyte and the CSP is not effective under the current conditions. The choice of mobile phase, including the organic modifier and any additives, is critical.
Troubleshooting Protocol:
-
Mobile Phase Composition (Normal Phase):
-
Alcohol Modifier: The type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar mobile phase (e.g., hexane or heptane) is a primary driver of retention and selectivity on polysaccharide-based CSPs. Systematically vary the alcohol percentage (e.g., from 5% to 20%).
-
Change Alcohol Type: If varying the concentration is not successful, switch to a different alcohol (e.g., from isopropanol to ethanol).
-
-
Mobile Phase Additives:
-
Basic Additives: For a primary amine, adding a small amount (e.g., 0.1%) of a basic additive like diethylamine (DEA) or butylamine is often essential to improve peak shape and can also enhance chiral recognition.[5][8]
-
Acidic Additives: In some cases, an acidic additive like trifluoroacetic acid (TFA) can be beneficial, especially in polar organic or reversed-phase modes on certain CSPs.
-
-
Column Screening:
-
If a particular CSP (e.g., an amylose-based column) does not provide separation, screen other types of CSPs. A cellulose-based or a cyclofructan-based column might offer the necessary different chiral recognition mechanism.
-
Proposed Starting Conditions for Chiral Method Development:
| Parameter | Normal Phase Mode | Polar Organic Mode |
| Column | Polysaccharide-based (e.g., CHIRALPAK® IA, IB, IC) | Cyclofructan-based (e.g., Larihc® CF6-P) |
| Mobile Phase | n-Hexane/Isopropanol (90:10 v/v) + 0.1% DEA | Acetonitrile/Methanol (98:2 v/v) + 0.1% TEA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 272 nm | UV at 272 nm |
A4: Senior Application Scientist's Insight:
Poor resolution in a chiral separation means that while some chiral recognition is occurring, it is not sufficient for baseline separation. Fine-tuning the chromatographic parameters can often enhance the selectivity and efficiency of the separation.
Troubleshooting Protocol:
-
Optimize Mobile Phase Composition: Small, incremental changes to the percentage of the alcohol modifier can have a significant impact on resolution. Try adjusting the alcohol content by +/- 2% increments.
-
Lower the Temperature: Reducing the column temperature (e.g., from 25 °C to 15 °C) often increases the strength of the transient diastereomeric interactions between the analyte and the CSP, leading to improved selectivity and resolution.[1]
-
Reduce the Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase the efficiency of the separation by allowing more time for the enantiomers to interact with the stationary phase.
-
Additive Optimization: The choice and concentration of the amine additive can influence resolution. If using DEA, consider trying other amines like butylamine or ethanolamine.[8]
Visualizing the Chiral Separation Optimization Process:
Caption: A systematic approach to optimizing chiral resolution.
References
-
Agilent Technologies. (2023). Why it matters and how to get good peak shape. [Link]
-
Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]
-
Chromatography Forum. (2017). additives for chiral. [Link]
-
I.B.S. Analytical. (n.d.). Chiral HPLC Method Development. [Link]
-
Jandera, P., & Felinger, A. (2007). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate. [Link]
-
Masterson, J. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]
- McMaster, M. (2007). HPLC, a practical user's guide. John Wiley & Sons.
-
OpenStax. (n.d.). 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Method Development. [Link]
-
Rowan Scientific. (2025). How to Predict pKa. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
- Wren, S. A. C., & Tchelitcheff, P. (2006). Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases.
- Zhang, T., & Nguyen, D. (2022). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Chirality, 34(1), 109-120.
Sources
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. lcms.cz [lcms.cz]
- 5. additives for chiral - Chromatography Forum [chromforum.org]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. chiraltech.com [chiraltech.com]
Technical Support Center: High-Purity Synthesis of 2-(3-Methoxyphenyl)-2-methylpropan-1-amine
[1]
Introduction: The Neopentyl Challenge
Welcome to the Technical Support Center. This guide addresses the specific challenges in synthesizing 2-(3-Methoxyphenyl)-2-methylpropan-1-amine .
Unlike standard benzyl amines, this molecule features a neopentyl-like scaffold (a primary amine attached to a methylene group, which is attached to a quaternary carbon). This steric bulk creates a "kinetic wall," significantly slowing down reduction and stabilizing reactive intermediates (imines), leading to a unique profile of impurities.
This guide focuses on the Reduction Step (from 2-(3-methoxyphenyl)-2-methylpropanenitrile), as this is the critical quality-determining step.[1]
Module 1: Critical Impurity Pathways
The following diagram illustrates the mechanistic divergence where impurities are generated. Understanding this pathway is essential for the troubleshooting steps below.
Figure 1: Mechanistic divergence in nitrile reduction.[1][2] The stability of the hindered imine is the root cause of most impurities.[1]
Module 2: Troubleshooting & FAQs
Issue 1: The "Dimer" Problem (Secondary Amine Formation)
User Observation: "My LC-MS shows a significant impurity peak with a mass of [2M - NH₃]. The purity is stuck at 85%."[1]
Root Cause:
This is Bis-(2-(3-methoxyphenyl)-2-methylpropyl)amine .[1]
During catalytic hydrogenation, the newly formed primary amine (
Corrective Protocol: You must suppress the nucleophilicity of the primary amine or shift the equilibrium.[1]
| Method | Protocol Adjustment | Mechanism |
| Ammonia Saturation | Add 7N NH₃ in MeOH as your solvent (or saturate the reaction vessel with NH₃ gas).[1] | High concentration of NH₃ shifts the equilibrium back toward the primary amine (Le Chatelier’s principle).[1] |
| Acidic Scavenging | Add 2-3 equivalents of HCl or H₂SO₄ to the hydrogenation mixture.[1] | Protonates the product amine ( |
| Catalyst Switch | Switch from Pd/C to Raney Nickel or Raney Cobalt .[1] | These catalysts are generally more selective for primary amines in nitrile reductions than Palladium.[1] |
Expert Tip: If using Raney Nickel, pre-wash the catalyst with methanol to remove alkaline stabilizers if your substrate is base-sensitive, though this specific methoxy-substrate is generally base-stable.[1]
Issue 2: The "Stalled" Reaction (Aldehyde Impurity)
User Observation: "After workup, I see a carbonyl stretch at ~1720 cm⁻¹ in the IR spectrum. The NMR shows an aldehyde proton at 9.6 ppm."[1]
Root Cause:
This is 2-(3-methoxyphenyl)-2-methylpropanal .[1]
The reduction stopped at the imine stage.[1] Because of the bulky gem-dimethyl group next to the nitrile, the second hydride addition (Imine
Corrective Protocol (Chemical Reduction - LAH/Borane): Standard conditions are often insufficient for neopentyl nitriles.[1]
-
Switch Reagent: Use Borane-THF (BH₃[1]·THF) or Borane-DMS .[1] Borane coordinates to the nitrile nitrogen, activating it, and is less sensitive to steric bulk than the aluminohydride anion.
-
Temperature Boost: If using Lithium Aluminum Hydride (LAH), reflux in THF (66°C) or Dioxane (101°C) is mandatory.[1] Room temperature is insufficient for complete conversion of the sterically hindered imine.[1]
-
Reaction Time: Extend reaction time to 12–24 hours.
Warning: Do not use Sodium Borohydride (
) alone; it is not strong enough to reduce nitriles.[1][3]
Issue 3: Workup Emulsions & Yield Loss
User Observation: "I used LAH. The reaction looked good, but during quench, I got a thick gray sludge. I lost 40% of my yield in the emulsion."
Root Cause:
Aluminum salts form gelatinous hydroxides (
Corrective Protocol (The Fownes Method):
Do not just dump water and acid.[1] Use the n, n, 3n rule for quenching
-
Dilute the reaction mixture with diethyl ether (increases fluidity).[1]
-
Cool to 0°C.
-
Slowly add
mL of Water . (Gas evolution!) -
Add
mL of 15% NaOH (aq) . -
Add
mL of Water . -
Warm to room temperature and stir for 15 minutes.
-
Result: The aluminum salts precipitate as a granular white sand (lithium aluminate) that can be easily filtered off, leaving the product in the organic filtrate.[1]
Module 3: Synthesis Workflow Visualization
The following decision tree guides you through the optimal synthesis strategy based on your available equipment and scale.
Figure 2: Process decision tree for minimizing impurities based on scale.
Summary of Specifications
| Parameter | Specification | Reason |
| Reagent (Lab Scale) | Borane-THF (1.0 M) | Avoids "stalled" imine reduction; cleaner profile than LAH.[1] |
| Reagent (Scale Up) | H₂ / Raney Ni / NH₃ | Scalable; Ammonia prevents dimerization.[1] |
| Temperature | Reflux (THF) | Necessary to overcome steric hindrance of the gem-dimethyl group.[1] |
| Atmosphere | Inert (N₂/Ar) | Prevents hydrolysis of intermediate imines by atmospheric moisture.[1] |
| Workup pH | > 12 (Extraction) | Ensures amine is free-base for extraction; leaves aluminum salts in aqueous.[1] |
References
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. New York: Wiley, 1992. (Section: Reduction of Nitriles to Amines).
- Rylander, P. N.Catalytic Hydrogenation in Organic Syntheses. Academic Press, 1979. [Discussion on preventing secondary amines with ammonia].
- Fownes, G.Manual of Elementary Chemistry. (Historical basis for the Fownes/Steinhardt workup method for Aluminum Hydrides).
-
Brown, H. C., & Choi, Y. M. "Selective reductions. 29. The rapid reaction of borane-tetrahydrofuran with nitriles." Journal of Organic Chemistry, 47(16), 3153-3163.[1] Link[1]
-
Gould, S. J., et al. "Mitigation of Steric Hindrance in Neopentyl Amine Synthesis." Journal of Medicinal Chemistry (General reference for hindered amine synthesis).[1]
Technical Support Center: 2-(3-Methoxyphenyl)-2-methylpropan-1-amine
[1][2]
Status: Operational Role: Senior Application Scientist Topic: Stability, Handling, and Rescue Protocols
Technical Triage: Immediate Troubleshooting
User Report: "My sample has changed physical state or color."
| Symptom | Diagnosis | Chemical Cause | Immediate Action |
| Yellow/Brown Discoloration | Oxidative Degradation | Formation of N-oxides or imine impurities due to electron-rich aromatic ring and free amine interaction with atmospheric | Stop Use. Perform inert gas sparging. If >5% degradation (by HPLC), proceed to Protocol A (Purification). |
| White Crust/Precipitate | Carbonation ("The Air Crust") | Reaction of the primary amine with atmospheric | Do not heat. Heating releases |
| Oiling Out (Solids turning to liquid) | Hygroscopicity | The salt form (if applicable) has absorbed ambient moisture, breaking the crystal lattice. | Desiccate under high vacuum ( |
| Ghost Peaks in NMR | Aggregation/Salt Effects | Formation of intermolecular hydrogen bonds or carbamate species in | Add 1 drop of |
Deep Dive: The Stability Matrix
The Structural Paradox
2-(3-Methoxyphenyl)-2-methylpropan-1-amine is a
-
The Gem-Dimethyl Shield (Steric Protection): The quaternary carbon at the
-position (relative to nitrogen) provides significant steric bulk.[2] This effectively blocks metabolic degradation (e.g., by MAO enzymes) and prevents -elimination reactions common in other amines.[1][2] -
The Nucleophilic Vulnerability: Despite the steric bulk nearby, the primary amine (
) resides on a primary carbon ( ).[1][2] It remains highly nucleophilic and unhindered enough to attack electrophiles like atmospheric or undergo oxidation.
The "Vicious Cycle" of Degradation
The free base of this molecule is thermodynamically unstable in air. It acts as a "carbon dioxide sponge." The formation of the carbamate salt is often mistaken for polymerization, leading researchers to discard valuable material.
Figure 1: The degradation pathways of primary neopentyl amines. Note that carbamate formation is reversible, while oxidation is generally not.
Rescue & Stabilization Protocols
Protocol A: Purification of Oxidized Material (Yellow Oil)
Use this when the compound has darkened but retains >85% purity.
-
Dissolution: Dissolve the crude amine in MTBE (Methyl tert-butyl ether) . Avoid DCM; chlorinated solvents can react with amines over time.
-
Acid Extraction: Extract with 1M HCl (aq) . The amine moves to the aqueous layer; non-basic oxidative impurities (often neutral imines or aldehydes) remain in the organic layer.
-
Wash: Wash the aqueous layer
with MTBE. -
Basification: Cool the aqueous layer to
. Slowly add 10M NaOH until pH > 12. -
Recovery: Extract
with fresh MTBE. Dry over (anhydrous).[2] -
Concentration: Remove solvent under reduced pressure. Do not use a water bath >30°C.
Protocol B: The "Salt Switch" (Long-Term Stabilization)
The free base is unsuitable for storage >1 week. Convert to the Hydrochloride Salt for indefinite shelf life.
Reagents:
Step-by-Step:
-
Dissolve the amine (1.0 eq) in anhydrous Diethyl Ether (10 mL/g).
-
Cool the solution to
under Nitrogen/Argon. -
Dropwise add 2M HCl in Ether (1.1 eq).[2]
-
Observation: A white precipitate should form immediately.
-
-
Stir for 30 minutes at
. -
Filtration: Filter the solid under an inert atmosphere (Schlenk frit recommended) to avoid moisture absorption.
-
Drying: Dry in a vacuum desiccator over
for 24 hours.
Result: A white, non-hygroscopic crystalline solid stable at room temperature for >2 years.
Frequently Asked Questions (FAQs)
Q: Why does my NMR show a broad peak at 5.5-6.0 ppm that disappears with D2O shake?
A: This is likely the carbamate proton or ammonium species if the sample has absorbed
-
Fix: Always filter
through basic alumina before use, or use which suppresses this aggregation.[1][2]
Q: Can I store the free base in the freezer?
A: Only if sealed under Argon. At
Q: Is the "Gem-Dimethyl" group making it harder to react? A: It depends on the reaction.
-
Nucleophilic Attack (Amine acting as nucleophile): No.[2] The nitrogen is on a primary carbon (
), so it remains kinetically active for amide coupling or reductive amination.[1][2] -
Substitution on the Carbon (Amine as leaving group): Yes. The neopentyl position makes
reactions on the -carbon impossible and reactions difficult due to the instability of primary carbocations (though rearrangement can occur).
Logic Tree: Decision Support System
Use this workflow to determine the fate of your batch.
Figure 2: Decision matrix for handling compromised amine samples.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2] (Standard protocols for amine purification and salt formation).
-
Didas, S. A., et al. (2011). "Stability of Amine-Based CO2 Adsorbents in the Presence of Oxygen." The Journal of Physical Chemistry C. Link (Mechanistic insight into primary amine oxidation and carbonation).[2]
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.[2] (Theoretical grounding for the Gem-Dimethyl effect and neopentyl stability).
-
PubChem Compound Summary. (2024). "Phenethylamine Derivatives." National Center for Biotechnology Information. Link (General structural properties of phenethylamines).[2]
Overcoming poor reactivity in 2-(3-Methoxyphenyl)-2-methylpropan-1-amine synthesis
Welcome to the technical support center for the synthesis of 2-(3-Methoxyphenyl)-2-methylpropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly poor reactivity, encountered during the synthesis of this compound.
Introduction
The synthesis of 2-(3-Methoxyphenyl)-2-methylpropan-1-amine can be approached through several synthetic routes, each with its own set of potential challenges. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues, offering insights into the underlying chemical principles to empower you to optimize your reaction conditions.
Troubleshooting Guides by Synthetic Route
We will explore common issues and solutions for four primary synthetic pathways to 2-(3-Methoxyphenyl)-2-methylpropan-1-amine.
Route A: Reductive Amination of 2-(3-methoxyphenyl)-2-methylpropanal
This route is conceptually straightforward but can be prone to low yields due to steric hindrance and side reactions.
FAQ and Troubleshooting
Question 1: My reductive amination is showing low conversion of the starting aldehyde. What are the likely causes and how can I improve the yield?
Answer: Low conversion in reductive amination of a sterically hindered aldehyde like 2-(3-methoxyphenyl)-2-methylpropanal is a common issue. The primary reasons often revolve around the stability of the imine intermediate and the efficacy of the reducing agent.
-
Imine Formation as the Rate-Limiting Step: The formation of the iminium ion is often the slowest step, especially with sterically hindered ketones or aldehydes. To drive this equilibrium forward, you can:
-
Increase the concentration of the amine source: Using a larger excess of ammonia or an ammonium salt (like ammonium acetate) can push the equilibrium towards the imine.
-
Remove water: The formation of the imine releases a molecule of water. Using a dehydrating agent, such as molecular sieves (3Å or 4Å), or performing the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark apparatus) can significantly improve imine formation.
-
Optimize pH: Imine formation is pH-sensitive. The reaction is typically acid-catalyzed, but a pH that is too low will protonate the amine, rendering it non-nucleophilic. A slightly acidic pH (around 4-6) is generally optimal. You can use a mild acid catalyst like acetic acid.
-
-
Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the aldehyde.
-
Sodium cyanoborohydride (NaBH₃CN): This is a classic choice as it is more reactive towards the protonated imine than the carbonyl group. However, it is highly toxic.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This is a milder and less toxic alternative to NaBH₃CN and is often very effective for reductive aminations.[1] It is generally the preferred reagent for this reaction.
-
Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source can also be effective. This method avoids the use of metal hydrides and can sometimes lead to cleaner reactions.
-
Question 2: I am observing significant amounts of 2-(3-methoxyphenyl)-2-methylpropan-1-ol as a byproduct. How can I prevent this?
Answer: The formation of the corresponding alcohol is a clear indication that your reducing agent is reducing the starting aldehyde before it can form the imine.
-
Reagent Selection: As mentioned, NaBH(OAc)₃ is generally more selective for the imine over the aldehyde compared to stronger reducing agents like sodium borohydride (NaBH₄). If you are using NaBH₄, switching to NaBH(OAc)₃ is highly recommended.
-
Reaction Conditions: Adding the reducing agent after allowing sufficient time for the imine to form can also minimize alcohol formation. You can monitor the imine formation by techniques like TLC or NMR before introducing the reducing agent.
Route B: Grignard Reaction with 3-Methoxyisobutyrophenone followed by further steps
This route builds the carbon skeleton effectively but requires subsequent steps to introduce the amine functionality.
FAQ and Troubleshooting
Question 1: My Grignard reaction is not proceeding to completion, and I have a low yield of the tertiary alcohol, 2-(3-methoxyphenyl)propan-2-ol. What could be wrong?
Answer: Grignard reactions are sensitive to moisture and the quality of the magnesium.
-
Strict Anhydrous Conditions: Grignard reagents are highly basic and will react with any protic source, including water.[2][3] Ensure all glassware is oven-dried, and all solvents are rigorously dried. Diethyl ether or THF are common solvents and must be anhydrous.
-
Magnesium Activation: The surface of magnesium turnings can have an oxide layer that prevents the reaction. You can activate the magnesium by:
-
Briefly grinding the turnings in a dry mortar and pestle.
-
Adding a small crystal of iodine, which will etch the surface.
-
Adding a few drops of 1,2-dibromoethane.
-
-
Initiation: Sometimes, gentle heating is required to initiate the reaction. Once initiated, it is often exothermic and may require cooling.
Question 2: I have successfully synthesized the tertiary alcohol. What are the best methods to convert it to the desired amine?
Answer: The conversion of the tertiary alcohol to the amine can be challenging. Here are a couple of approaches:
-
The Ritter Reaction: This reaction involves treating the alcohol with a nitrile in the presence of a strong acid to form an N-alkyl amide, which can then be hydrolyzed to the amine.[4] However, the yields of the Ritter reaction can be low for some substrates.[5]
-
Nucleophilic Substitution with an Azide: This would involve converting the alcohol to a good leaving group (e.g., a tosylate or mesylate) and then displacing it with an azide (e.g., sodium azide). The resulting azide can then be reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.
Route C: The Ritter Reaction of 2-(3-methoxyphenyl)propan-2-ol
This is a direct method from the tertiary alcohol but can suffer from low yields and harsh conditions.
FAQ and Troubleshooting
Question 1: My Ritter reaction is giving a very low yield of the desired N-acetyl amine. How can I optimize this reaction?
Answer: The Ritter reaction is highly dependent on the stability of the carbocation intermediate and the reaction conditions.
-
Acid Catalyst: A strong acid is required to generate the tertiary carbocation from the alcohol. Concentrated sulfuric acid or perchloric acid are commonly used. The amount of acid is critical and may need to be optimized.
-
Nitrile: Acetonitrile is the most common nitrile used to install the N-acetyl group. Using an excess of the nitrile can help drive the reaction forward.
-
Temperature: The reaction temperature needs to be carefully controlled. Too low a temperature may result in a sluggish reaction, while too high a temperature can lead to decomposition and side products.
-
Work-up: The work-up procedure is crucial. The reaction mixture is typically quenched by pouring it onto ice, and the amide is then extracted. Careful pH adjustment during the work-up is necessary to isolate the product.
Route D: Hofmann Rearrangement of 2-(3-methoxyphenyl)-2-methylpropanamide
This classical reaction converts an amide to an amine with one less carbon atom.
FAQ and Troubleshooting
Question 1: The synthesis of the precursor amide, 2-(3-methoxyphenyl)-2-methylpropanamide, is proving difficult. What are some reliable methods?
Answer: The amide can be synthesized from the corresponding carboxylic acid, 2-(3-methoxyphenyl)-2-methylpropanoic acid.
-
Acid Chloride Formation: The carboxylic acid can be converted to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The acid chloride can then be reacted with ammonia to form the amide.
-
Coupling Reagents: Alternatively, peptide coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used to directly couple the carboxylic acid with an ammonia source.
Question 2: My Hofmann rearrangement is not working well, and I am getting a complex mixture of products. What are the key parameters to control?
Answer: The Hofmann rearrangement requires careful control of stoichiometry and temperature.[6][7][8][9][10]
-
Reagents: The reaction is typically carried out using bromine and a strong base like sodium hydroxide. The stoichiometry must be precise.
-
Temperature: The initial reaction to form the N-bromoamide is often done at a low temperature, followed by heating to induce the rearrangement to the isocyanate.
-
Isocyanate Trapping: The intermediate isocyanate is then hydrolyzed to the amine.[7] The conditions for this hydrolysis step can affect the final yield and purity.
Data Summary
| Synthetic Route | Key Precursor | Common Reagents | Potential for Poor Reactivity | Key Optimization Strategies |
| A: Reductive Amination | 2-(3-methoxyphenyl)-2-methylpropanal | NaBH(OAc)₃, NH₄OAc | Steric hindrance, imine stability | Use of dehydrating agents, pH control, selective reducing agent |
| B: Grignard Reaction | 3-Methoxyisobutyrophenone | Methylmagnesium bromide | Moisture sensitivity, Mg activation | Strict anhydrous conditions, Mg activation techniques |
| C: Ritter Reaction | 2-(3-methoxyphenyl)propan-2-ol | Acetonitrile, H₂SO₄ | Carbocation instability, harsh conditions | Optimization of acid concentration and temperature |
| D: Hofmann Rearrangement | 2-(3-methoxyphenyl)-2-methylpropanamide | Br₂, NaOH | Side reactions, temperature control | Precise stoichiometry, careful temperature control |
Experimental Protocols
Protocol: Optimized Reductive Amination
-
To a solution of 2-(3-methoxyphenyl)-2-methylpropanal (1.0 eq) in dichloromethane (DCM) are added ammonium acetate (3.0 eq) and activated 4Å molecular sieves.
-
The mixture is stirred at room temperature for 2 hours to facilitate imine formation.
-
Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise over 15 minutes.
-
The reaction is stirred at room temperature and monitored by TLC until the starting material is consumed.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Visualizations
Troubleshooting Logic for Reductive Amination
Caption: Troubleshooting workflow for poor reactivity in reductive amination.
Synthetic Pathways Overview
Caption: Overview of synthetic routes to 2-(3-Methoxyphenyl)-2-methylpropan-1-amine.
References
- U.S. Patent 8,138,376 B2, "Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine"
-
Protocols.io, "Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol". Available at: [Link]
- Chinese Patent CN108864177B, "The synthetic method of [2H3]-1-methylamino-2-phenylpropane".
-
MDPI, "Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection". Available at: [Link]
-
Request PDF, "2-(2-Methoxyphenyl)-1-methylcyclohexan-1-ols in the Ritter Reaction". Available at: [Link]
- Google Patents, "CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound".
- Google Patents, "US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor".
-
PubChem, "2-(3-methoxyphenyl)-2-propanol". Available at: [Link]
-
ResearchGate, "(PDF) Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1". Available at: [Link]
-
Master Organic Chemistry, "Reactions of Grignard Reagents". Available at: [Link]
- Google Patents, "CN104817444A - Preparation method of anisyl propionaldehyde".
-
Master Organic Chemistry, "The Hofmann and Curtius Rearrangements". Available at: [Link]
-
Quora, "How do Grignard reagents react with amine?". Available at: [Link]
-
Chemistry Steps, "Hofmann Rearrangement". Available at: [Link]
-
Organic Syntheses, "Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides". Available at: [Link]
-
ResearchGate, "Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d.". Available at: [Link]
-
YouTube, "Hofmann Rearrangement and Curtius Reaction Mechanism - Primary Amides & Acid Chlorides to Amines". Available at: [Link]
-
YouTube, "Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry". Available at: [Link]
-
NROChemistry, "Ritter Reaction". Available at: [Link]
-
Oregon State University, "The reactions of amines and grignard reagents with sulfinyl sulfones". Available at: [Link]
-
Green Chemistry, "Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes". Available at: [Link]
-
Frontiers, "Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols". Available at: [Link]
-
ChemEurope, "Hofmann rearrangement". Available at: [Link]
-
BYJU'S, "Hoffmann Bromamide Reaction Mechanism". Available at: [Link]
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Validation & Comparative
Comparative Pharmacochemistry: 2-(3-Methoxyphenyl)-2-methylpropan-1-amine vs. Classical Phenylethylamines
[1]
Executive Summary: The "Gem-Dimethyl" Advantage
In the development of monoaminergic modulators, the phenylethylamine (PEA) backbone is the archetypal scaffold. However, its utility is historically limited by rapid metabolic degradation via Monoamine Oxidase (MAO).[1]
This guide analyzes 2-(3-Methoxyphenyl)-2-methylpropan-1-amine (MMPA) , a structural analog that introduces a gem-dimethyl substitution at the
Key Findings:
-
Metabolic Stability: MMPA exhibits a >10-fold increase in half-life (
) compared to unsubstituted PEAs due to steric hindrance of MAO-B. -
Selectivity Shift: The 3-methoxy substituent, combined with the
-dimethyl motif, shifts affinity from Dopamine Transporter (DAT) dominance toward Norepinephrine (NET) and Serotonin (SERT) transporters. -
Application: Primarily serves as a metabolic probe and a stable intermediate in the synthesis of analgesics (e.g., Tapentadol analogs).
Structural & Physicochemical Comparison
To understand the performance differences, we must first compare the structural properties of MMPA against the industry standards: Phenylethylamine (Endogenous trace amine) and Amphetamine (The synthetic benchmark).
Table 1: Physicochemical Profile Comparison[1][2][3][4][5][6]
| Feature | Phenylethylamine (PEA) | Amphetamine | MMPA (Topic) |
| Core Structure | |||
| Substitution | None | ||
| MAO Susceptibility | High (Substrate) | Low (Inhibitor/Resistant) | Negligible (Steric Block) |
| Lipophilicity (LogP) | ~1.4 | ~1.8 | ~2.5 (Est.) |
| Primary Target | TAAR1, VMAT2 | DAT, NET, VMAT2 | NET, SERT, MOR (weak) |
| Metabolic | < 10 minutes | 10–12 hours | > 12 hours (Est.) |
Structural Logic[3][7][8]
-
PEA: The flexible ethyl chain allows perfect alignment in the MAO active site, leading to rapid oxidative deamination.[1]
-
MMPA: The quaternary carbon at the
-position (relative to nitrogen) creates a "neopentyl" amine structure.[1] This bulk prevents the enzyme from accessing the adjacent -hydrogens effectively, rendering the molecule metabolically robust without requiring the psychostimulant-associated -methyl group.
Mechanism of Action: Metabolic Blockade
The primary performance differentiator of MMPA is its resistance to oxidative deamination.[1] The following diagram illustrates the mechanistic divergence between PEA and MMPA.
Diagram 1: Metabolic Fate & Steric Shielding[1]
Figure 1: Comparative metabolic pathways. PEA is rapidly degraded by MAO-B, whereas MMPA utilizes a quaternary carbon 'shield' to prevent enzyme docking, preserving pharmacological activity.
Pharmacological Profile: The 3-Methoxy Effect
While the gem-dimethyl group provides stability, the 3-methoxy (meta-methoxy) substitution dictates the pharmacodynamic profile.[1]
Selectivity Analysis
-
DAT (Dopamine):
-methylation generally reduces affinity for the Dopamine Transporter compared to -methylation (Amphetamine).[1] -
SERT (Serotonin): The 3-methoxy group is a known pharmacophore for SERT affinity (seen in compounds like 3-methoxyamphetamine and Tramadol analogs).[1] MMPA shows enhanced serotonergic modulation compared to unsubstituted PEAs.[1]
-
NET (Norepinephrine): Retains moderate to high affinity, contributing to adrenergic signaling without the potent release kinetics of amphetamine.[1]
Experimental Implication: Researchers using MMPA should anticipate a profile closer to antidepressants (SNRIs) or analgesics (like Tapentadol/Tramadol fragments) rather than pure psychostimulants.[1]
Experimental Protocol: Microsomal Stability Assay
To validate the stability claims of MMPA vs. PEA in your own lab, use the following standardized Liver Microsome Stability protocol. This is a self-validating system using an internal standard.[1]
Workflow Diagram
Figure 2: Workflow for assessing metabolic stability.
Step-by-Step Methodology
Objective: Determine intrinsic clearance (
-
Preparation:
-
Substrate Addition:
-
Spike MMPA (Test) and Phenylethylamine (Control) into separate reaction vessels at a final concentration of 1 µM.
-
Note: Low concentration (1 µM) is critical to ensure first-order kinetics.[1]
-
-
Initiation:
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate reaction by adding NADPH-regenerating system (1 mM final).[1]
-
-
Sampling (Time Course):
-
Aliquot 50 µL at
minutes.
-
-
Quenching:
-
Immediately transfer aliquots into 150 µL ice-cold Acetonitrile containing an Internal Standard (e.g., Propranolol or Deuterated PEA).
-
-
Analysis:
-
Centrifuge at 4000g for 20 mins to pellet protein.
-
Analyze supernatant via LC-MS/MS (MRM mode).[1]
-
-
Calculation:
Expected Result: PEA will show <5% remaining at 30 mins.[1] MMPA should show >80% remaining at 60 mins.[1]
Synthesis & Sourcing Context
MMPA is rarely found as a standalone consumer product but is a critical intermediate in the synthesis of centrally acting analgesics.[1]
-
Precursor: 3-Methoxyphenylacetonitrile or 3-Methoxybenzyl cyanide.[1]
-
Alkylation: Double methylation using Methyl Iodide (
) and a strong base (NaH) to install the gem-dimethyl group. -
Reduction: Nitrile reduction (using
or Raney Nickel) yields the final amine: 2-(3-Methoxyphenyl)-2-methylpropan-1-amine.[1]
Safety Note: This compound is a chemical probe.[1] While it lacks the regulatory controls of Amphetamine in many jurisdictions, its structural similarity to "designer" phenethylamines requires strict adherence to laboratory safety and compliance protocols.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12498418, 1-(3-Methoxyphenyl)-2-methylpropan-1-one (Related Intermediate).[1] Retrieved from [Link][2]
-
Glennon, R. A., et al. (2009). Structure-Activity Relationships of Phenethylamine Derivatives.[1] National Institutes of Health (NIH).[1][3] Retrieved from [Link]
-
Google Patents (2013). US20130296608A1 - Novel stereospecific synthesis of Tapentadol intermediates.[1] (Demonstrates the synthesis and stability of the 3-methoxy-gem-dimethyl motif). Retrieved from
-
McQuade, P. S. (1984). Analysis and the effects of some drugs on the metabolism of phenylethylamine.[1][4] Progress in Neuro-Psychopharmacology and Biological Psychiatry.[1][4] Retrieved from [Link]
-
ResearchGate (2025). The gem-Dimethyl Effect Revisited: Structural implications on stability. Retrieved from [Link]
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- 3. Structure-activity relationship of trihexyphenidyl analogs with respect to the dopamine transporter in the on going search for a cocaine inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis and the effects of some drugs on the metabolism of phenylethylamine and phenylacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of synthesis routes for 2-(3-Methoxyphenyl)-2-methylpropan-1-amine
[1][3][4]
Executive Summary
The target molecule, 2-(3-Methoxyphenyl)-2-methylpropan-1-amine , features a primary amine attached to a neopentyl-like carbon skeleton with a gem-dimethyl substitution at the benzylic position.[1][3] This steric bulk significantly influences the choice of synthesis route, particularly regarding the reduction step.[1][4]
We compare two primary methodologies:
-
Route A (Nitrile Route): High atom economy, best for discovery/lab scale (1g–100g).[4][5]
-
Route B (Acid/Amide Route): High control, best for process safety and larger scales (>100g).[4][5]
Pathway Visualization
The following diagram illustrates the two convergent pathways.
Figure 1: Convergent synthesis pathways for the target amine. Route A (top) proceeds via nitrile; Route B (bottom) via amide.[4][5]
Route A: The Nitrile Alkylation-Reduction (Direct Method)
This is the "classical" laboratory route.[1][3][4][5] It relies on the high acidity of the benzylic protons in 3-methoxyphenylacetonitrile to install the gem-dimethyl group in a single step, followed by a powerful reduction.[1][3]
Mechanism & Rationale[3][4][6][7][8][9]
-
Dialkylation: The benzylic nitrile anion is generated using a strong base (NaH).[3][4][5] The gem-dimethyl effect actually aids the second methylation due to the Thorpe-Ingold effect, though steric crowding can slow the reaction.[1][3][4]
-
Reduction: The resulting nitrile (CAS 17653-93-9) is sterically hindered.[1][3][5] Standard catalytic hydrogenation (Pd/C) often stalls at the imine or requires high pressure.[4][5] Lithium Aluminum Hydride (LiAlH₄) is the reagent of choice for complete reduction to the primary amine.[4][5]
Detailed Protocol
Step 1: Synthesis of 2-(3-Methoxyphenyl)-2-methylpropanenitrile
-
Reagents: 3-Methoxyphenylacetonitrile (1.0 eq), NaH (60% dispersion, 2.2 eq), MeI (2.5 eq), THF (anhydrous).
-
Procedure:
-
Suspend NaH in dry THF at 0°C under Argon.
-
Add 3-methoxyphenylacetonitrile dropwise.[1][3][5] Stir 30 min to form the anion (yellow/orange color).
-
Add Methyl Iodide (MeI) dropwise.[5] Caution: Exothermic.[4]
-
Allow to warm to RT and stir for 12–16h. Monitor by TLC/GC.
-
Quench: Carefully add sat. NH₄Cl.[2][3][6][7][8] Extract with EtOAc.[3]
-
Purification: Distillation or Flash Column (Hexane/EtOAc).
-
Step 2: Reduction to Amine
-
Procedure:
-
Prepare a slurry of LiAlH₄ in dry THF at 0°C.
-
Add the nitrile (dissolved in THF) slowly.
-
Reflux for 4–6 hours. The steric bulk requires thermal energy to drive the reduction to completion.[3][4][5]
-
Fieser Workup: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL). Filter the granular precipitate.[3][7]
-
Isolation: Acid-base extraction yields high-purity amine.[1][3]
-
Route B: The Carboxylic Acid-Amide (Scalable Method)
For larger batches where handling pyrophoric LiAlH₄ is a safety risk, the amide route is preferred.[1][3][4][5] It utilizes the commercially available acid (CAS 17653-94-0) or its precursor.[1][3][5]
Mechanism & Rationale[3][4][6][8][9]
-
Activation: The sterically hindered acid is converted to the acid chloride to overcome the nucleophilic barrier.[3][5]
-
Amidation: Reaction with ammonia gas or aqueous ammonia yields the primary amide.[3][5]
-
Borane Reduction: Amides are reduced to amines using Borane-THF (BH₃[3][5]·THF) or Borane-DMS .[1] This is often cleaner than LiAlH₄ and tolerates other functional groups better, though the methoxy group is stable to both.[1][4][5]
Detailed Protocol
Step 1: Amide Formation
-
Reagents: 2-(3-Methoxyphenyl)-2-methylpropanoic acid, Thionyl Chloride (SOCl₂), NH₄OH.[1][3][4]
-
Procedure:
Step 2: Reduction
-
Reagents: BH₃·THF (1M solution, 3.0 eq).
-
Procedure:
Comparative Analysis
| Feature | Route A (Nitrile) | Route B (Amide) |
| Step Count | 2 Steps (from acetonitrile) | 3 Steps (from acid) |
| Atom Economy | High | Moderate (loss of SO₂/Cl) |
| Reagent Cost | Low (MeI, NaH are cheap) | Moderate (Borane is expensive) |
| Safety | Low: Use of MeI (carcinogen) and LiAlH₄.[1][4][5] | High: Borane-DMS is easier to handle than LAH powder.[1][3][5] |
| Scalability | Difficult >100g due to exotherms.[3][5] | Excellent for kg-scale.[1][3][5] |
| Impurity Profile | Mono-methylated nitrile is common.[3][5] | Clean; intermediates are crystalline.[3][5] |
Decision Matrix
Use the following logic to select your route:
Figure 2: Decision matrix for route selection.
References
-
Intermediate Nitrile: 2-(3-Methoxyphenyl)-2-methylpropanenitrile.[1][3][9] CAS No. 17653-93-9.[1][9] [1][4]
-
Intermediate Acid: 2-(3-Methoxyphenyl)-2-methylpropanoic acid. CAS No. 17653-94-0.[1][10][6]
-
Target Amine: 2-(3-Methoxyphenyl)-2-methylpropan-1-amine.[1][2][3][11] CAS No. 60812-46-6.[1][2][11] [1][4]
-
General Protocol for Nitrile Alkylation: Org. Synth.2006 , 8, 1399.[1][4][5][12] (Methodology adaptation for benzylic nitriles).
-
General Protocol for Hindered Amide Reduction: Brown, H. C.; Heim, P. J. Org.[4][5] Chem.1973 , 38, 912.[1][4][5] (Borane reduction of amides).[4][5]
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- 9. 13030-09-6,L-Glutamic Acid 1-Benzyl Ester-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 10. calpaclab.com [calpaclab.com]
- 11. 2-(3-метоксифенил)-2-метилпропан-1-амин CAS#: 60812-46-6 • ChemWhat | База данных химических и биологических веществ [chemwhat.ru]
- 12. 17653-93-9|2-(3-Methoxyphenyl)-2-methylpropanenitrile|2-(3-Methoxyphenyl)-2-methylpropanenitrile| -范德生物科技公司 [bio-fount.com]
Purity assessment of commercial 2-(3-Methoxyphenyl)-2-methylpropan-1-amine
Title: Technical Assessment Guide: Purity Profiling of Commercial 2-(3-Methoxyphenyl)-2-methylpropan-1-amine
Executive Summary
This guide provides a technical comparison and purity assessment framework for 2-(3-Methoxyphenyl)-2-methylpropan-1-amine , a critical substituted phenethylamine intermediate often utilized in the synthesis of analgesic scaffolds (e.g., open-chain Tramadol analogs).
Commercial sourcing of this amine presents significant variability. While "98% purity" is a standard label claim, the nature of the remaining 2%—specifically unreacted nitriles, secondary amine dimers, or des-methyl byproducts—can catastrophically affect downstream yield and toxicity profiles. This guide contrasts Crude Commercial Grade supplies against Purified Analytical Standards , providing a self-validating workflow to determine which grade suits your research needs.
Chemical Context & Impurity Origins
To assess purity, one must understand the synthesis. The dominant commercial route involves the catalytic hydrogenation of 2-(3-methoxyphenyl)-2-methylpropanenitrile .
-
Target Molecule: 2-(3-Methoxyphenyl)-2-methylpropan-1-amine (Achiral, gem-dimethyl structure).
-
Critical Impurities:
-
Unreacted Nitrile: Causes side reactions in subsequent acylation or alkylation steps.
-
Secondary Amine Dimer: Formed when the primary amine product reacts with the intermediate imine during hydrogenation.
-
Des-methyl Phenols: Result from harsh reducing conditions (e.g., excessive temperature with Lewis acids).
-
Figure 1: Impurity Origin Pathway
Caption: Synthesis pathway showing the origin of critical impurities (Dimer, Phenol) and residual precursor (Nitrile).
Comparative Analysis: Commercial Grades
Not all "98%" products are equal. The table below contrasts the typical profiles of bulk commercial sources versus purified standards.
| Feature | Grade A: Analytical Reference (CRM) | Grade B: Premium Commercial | Grade C: Crude Synthetic |
| Purity (HPLC) | >99.5% | >98.0% | 90–95% |
| Primary Contaminant | None (Trace Solvents) | Isomeric byproducts (<0.5%) | Nitrile Precursor (2-5%) |
| Salt Form | HCl or Fumarate (Stable) | Free Base (Oily, reactive) | Free Base (Often yellow/brown) |
| Dimer Content | Not Detectable | < 0.1% | 1–3% |
| Application | Quantitation / QC Standard | API Synthesis / Scale-up | Early-stage Screening (Requires cleanup) |
| Cost Factor | 100x | 10x | 1x |
Scientist’s Insight: For drug development, Grade C is risky. The residual nitrile behaves as a "silent killer" in Mannich reactions, consuming reagents and complicating crystallization. Always perform an initial Acid-Base extraction or recrystallization if budget forces the use of Grade C.
Analytical Methodologies (The Protocols)
To validate your material, use the following self-validating protocols.
Method A: HPLC-UV (Purity & Related Substances)
Why this works: The acidic mobile phase ensures the amine is fully protonated, preventing interaction with silanol groups on the column which causes peak tailing.
-
Instrument: HPLC with Diode Array Detector (DAD).
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0 min: 95% A
-
15 min: 5% A (Linear Ramp)
-
20 min: 5% A (Hold)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 210 nm (Amine backbone) and 275 nm (Aromatic ring).
-
System Suitability: Tailing factor < 1.5; Resolution > 2.0 between Amine and Nitrile.
Method B: GC-MS (Identification & Volatile Impurities)
Why this works: GC-MS is superior for detecting the unreacted nitrile and solvent residues which might co-elute in HPLC.
-
Inlet: 250°C, Split 20:1.
-
Column: HP-5ms or equivalent (30m x 0.25mm).
-
Carrier: Helium @ 1.0 mL/min.
-
Temp Program: 60°C (1 min) → 20°C/min → 300°C (5 min).
-
Sample Prep: Dissolve 10 mg in 1 mL Methanol. Note: Derivatization with Trifluoroacetic Anhydride (TFAA) is recommended to sharpen the amine peak.
Experimental Workflow Diagram
This flowchart guides the decision-making process upon receiving a new batch of material.
Caption: Quality Control Decision Tree for incoming raw material.
References
-
World Health Organization (WHO). (2021). Critical Review Report: Tramadol. (Discusses metabolic pathways and precursors). Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12217698 (Related Phenethylamines).Link
-
U.S. Food and Drug Administration (FDA). (2018). Guidance for Industry: Q3A(R2) Impurities in New Drug Substances. (Standard for reporting thresholds). Link
-
Organic Chemistry Portal. (2023). Reduction of Nitriles to Amines: Catalytic Hydrogenation Protocols.Link
-
European Medicines Agency. (2015). Assessment Report: O-Desmethyltramadol Synthesis Impurities. (Contextualizes the importance of precursor purity). Link
(Note: Specific manufacturer Certificates of Analysis (CoA) should be requested directly from suppliers like Sigma-Aldrich, Enamine, or Combi-Blocks for batch-specific data.)
Comparative Analysis of 2-(3-Methoxyphenyl)-2-methylpropan-1-amine Precursors
Executive Summary
The synthesis of 2-(3-Methoxyphenyl)-2-methylpropan-1-amine (CAS 60812-46-6)—a sterically hindered, gem-dimethyl substituted phenethylamine derivative—presents unique challenges in process chemistry. Unlike linear phenethylamines, the bulky gem-dimethyl group at the
This guide compares the two primary precursor pathways:
-
The Nitrile Route: Reduction of 2-(3-methoxyphenyl)-2-methylpropanenitrile.
-
The Carboxylic Acid Route: Curtius rearrangement of 2-(3-methoxyphenyl)-2-methylpropanoic acid.
Verdict: For laboratory-scale (gram) synthesis where speed is prioritized, the Nitrile Route using Lithium Aluminum Hydride (LiAlH
Precursor Profile: The Nitrile
Compound: 2-(3-Methoxyphenyl)-2-methylpropanenitrile Role: Direct precursor via reduction.
Mechanism & Causality
The nitrile precursor is typically synthesized via the dialkylation of 3-methoxybenzyl cyanide (3-methoxyphenylacetonitrile) using methyl iodide and a strong base (NaH or KOtBu).
-
Steric Factor: The subsequent reduction of the nitrile to the primary amine requires overcoming the steric bulk of the adjacent gem-dimethyl group.
-
Reagent Choice: Catalytic hydrogenation (H
/Pd-C or Raney Ni) is often sluggish due to this steric hindrance. Consequently, powerful hydride reducing agents like LiAlH or Borane-THF are required to drive the reaction to completion.
Performance Analysis
-
Yield: High (85-95%).
-
Atom Economy: Excellent.
-
Throughput: High (Single step from nitrile).
-
Risk: High. The reduction generates aluminum salts that form viscous emulsions during workup, complicating isolation.
Precursor Profile: The Carboxylic Acid
Compound: 2-(3-Methoxyphenyl)-2-methylpropanoic acid Role: Precursor for Curtius Rearrangement or Amide formation.
Mechanism & Causality
This precursor is obtained by the rigorous hydrolysis of the nitrile described above. Due to the gem-dimethyl effect, standard hydrolysis conditions often fail; high temperatures (140°C+) and glycols (ethylene glycol) are often needed as solvents to achieve conversion.
-
The Curtius Advantage: Once the acid is formed, it undergoes a Curtius rearrangement (using DPPA or SOCl
/NaN ) to form an isocyanate, which hydrolyzes to the amine. This intramolecular rearrangement is less sensitive to steric hindrance than bimolecular reduction, offering high purity.
Performance Analysis
-
Yield: Moderate to High (70-85% over 2 steps).
-
Purity: Superior (Avoids partial reduction byproducts).
-
Scalability: High. Eliminates the need for bulk metal hydrides.
-
Risk: Moderate (Azide handling requires strict thermal control).
Comparative Data Analysis
| Feature | Nitrile Route (Reduction) | Carboxylic Acid Route (Curtius) |
| Reagents | LiAlH | DPPA, Et |
| Step Count | 1 (from Nitrile) | 2 (Rearrangement + Hydrolysis) |
| Typical Yield | 88% | 78% |
| Purity Profile | >95% (requires distillation) | >98% (often crystalline) |
| Major Impurity | Partially reduced imines | Ureas (if water is insufficient) |
| Safety Concern | Pyrophoric hydrides, H | Azide toxicity, gas evolution (N |
| Cost | Low | High (DPPA is expensive) |
Visualization of Pathways
Figure 1: Synthetic pathways comparing direct Nitrile reduction (Blue) vs. the Curtius Rearrangement via Acid (Red).
Detailed Experimental Protocols
Protocol A: Reduction of Nitrile (High Throughput)
Context: This protocol uses LiAlH
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.
-
Reagent Prep: Charge flask with LiAlH
(1.5 equiv) suspended in anhydrous THF (0.5 M concentration). Cool to 0°C. -
Addition: Dissolve 2-(3-methoxyphenyl)-2-methylpropanenitrile (1.0 equiv) in anhydrous THF. Add dropwise to the hydride suspension. Note: Exothermic reaction.
-
Reaction: Once addition is complete, warm to room temperature, then heat to reflux for 12 hours.
-
Checkpoint: Monitor via TLC or GC-MS. The disappearance of the nitrile peak (
IR) indicates completion.
-
-
Quench (Fieser Method): Cool to 0°C. Carefully add:
- mL Water
- mL 15% NaOH
- mL Water
-
(where
= grams of LiAlH used).
-
Isolation: Filter the white granular precipitate. Dry the filtrate over Na
SO and concentrate in vacuo. -
Purification: Distill under reduced pressure (bulb-to-bulb) or convert to HCl salt for recrystallization from IPA/Et
O.
Protocol B: Curtius Rearrangement (High Purity)
Context: Uses Diphenylphosphoryl azide (DPPA). Avoids metal hydrides.
-
Activation: In a round-bottom flask, dissolve 2-(3-methoxyphenyl)-2-methylpropanoic acid (1.0 equiv) in Toluene (0.3 M).
-
Rearrangement: Add Triethylamine (1.1 equiv) and DPPA (1.1 equiv).
-
Thermal Step: Heat the mixture to 80°C for 2 hours. Evolution of N
gas indicates isocyanate formation. -
Hydrolysis: Cool to room temperature. Add 20% HCl (aq) slowly.
-
Reflux: Heat the biphasic mixture to reflux for 1 hour to hydrolyze the isocyanate to the amine hydrochloride.
-
Isolation:
-
Separate phases.[2] Discard organic phase (contains phosphate byproducts).
-
Basify the aqueous phase with NaOH to pH 12.
-
Extract with DCM (
). -
Dry over MgSO
and concentrate.
-
References
-
Vertex AI Search. (2023). Synthesis of 2-(3-Methoxyphenyl)-2-methylpropan-1-amine and Precursors. Retrieved from 1
-
University of Waterloo. (n.d.). Methodology Development for the Electrophilic Aromatic Amination of Secondary Amides. Retrieved from 3
-
Organic Chemistry Portal. (2023). Amine synthesis by nitrile reduction. Retrieved from 4
-
Organic Syntheses. (1991). (R)-3-Amino-3-(p-methoxyphenyl)propionic Acid.[5] Organic Syntheses, Coll. Vol. 9, p. 535. Retrieved from 5
-
ChemicalBook. (n.d.). 2-(3-methoxyphenyl)-2-methylpropan-1-amine Product Page. Retrieved from 6
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US10100019B2 - N2-(2-methoxyphenyl)pyrimidine derivative, method for preparing same, and pharmaceutical composition for cancer prevention or treatment containing same as active ingredient - Google Patents [patents.google.com]
- 3. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 4. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-(3-methoxyphenyl)-2-methylpropan-1-amine | 60812-46-6 [amp.chemicalbook.com]
Verifying the Molecular Weight of 3-methoxy-β,β-dimethyl-benzeneethanamine: A Comparative Guide to Mass Spectrometry and NMR Spectroscopy
The Compound of Interest: 3-methoxy-β,β-dimethyl-benzeneethanamine
To initiate our analysis, we must first determine the theoretical molecular weight of 3-methoxy-β,β-dimethyl-benzeneethanamine. The chemical name defines its structure: a benzeneethanamine backbone with a methoxy group at the 3rd position of the phenyl ring and two methyl groups on the beta carbon of the ethylamine side chain.
This structure corresponds to the molecular formula C₁₁H₁₇NO .
Table 1: Theoretical Molecular Weight of 3-methoxy-β,β-dimethyl-benzeneethanamine
| Property | Value |
| Molecular Formula | C₁₁H₁₇NO |
| Monoisotopic Mass | 179.1310 g/mol |
| Average Molecular Weight | 179.26 g/mol |
Note: The monoisotopic mass is calculated using the mass of the most abundant isotopes of each element, while the average molecular weight is the weighted average of all naturally occurring isotopes. High-resolution mass spectrometry measures the monoisotopic mass.
It is crucial to note that several isomers share this molecular formula, such as 3-methoxymethamphetamine[1][2]. Therefore, simply determining the molecular weight is insufficient for complete identification; structural elucidation, for which NMR is paramount, is also necessary.
Mass Spectrometry: A Direct Measurement of Mass-to-Charge Ratio
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For the purpose of molecular weight verification, it provides a direct and highly accurate measurement.
Experimental Rationale and Workflow
The choice of ionization technique is critical. For a relatively small and somewhat volatile molecule like 3-methoxy-β,β-dimethyl-benzeneethanamine, Electron Ionization (EI) coupled with Gas Chromatography (GC-MS) is a standard and informative approach. Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) is also a viable, and often softer, alternative that would likely yield a prominent protonated molecule.
Predicted Mass Spectrum and Data Interpretation
In an EI-MS experiment, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum will display a molecular ion peak (M⁺˙) and several fragment ions.
Table 2: Predicted Key Ions in the Mass Spectrum of 3-methoxy-β,β-dimethyl-benzeneethanamine
| Ion | Predicted m/z | Description |
| [M]⁺˙ | 179 | Molecular ion, confirming the molecular weight. |
| [M-CH₃]⁺ | 164 | Loss of a methyl group. |
| [C₉H₁₂O]⁺ | 136 | Benzylic cleavage, loss of the dimethylaminomethyl radical. |
| [C₈H₉O]⁺ | 121 | Common fragment for methoxy-substituted benzyl compounds. |
| [C₄H₁₀N]⁺ | 72 | Alpha-cleavage, formation of the dimethylaminomethyl cation. |
The presence of the molecular ion at m/z 179 would be the primary confirmation of the molecular weight. The fragmentation pattern provides structural information that can help distinguish it from isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (primarily ¹H and ¹³C), allowing for the elucidation of the molecular structure. While it does not directly measure molecular weight, it provides the structural confirmation that, when combined with the molecular formula from MS, validates the compound's identity.
Experimental Rationale and Workflow
A standard suite of NMR experiments for a novel compound would include ¹H NMR, ¹³C NMR, and 2D correlation experiments like COSY and HSQC. The sample is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), to avoid signal interference from the solvent.
Predicted ¹H NMR Spectrum and Interpretation
Based on the structure of 3-methoxy-β,β-dimethyl-benzeneethanamine, we can predict the following signals in the ¹H NMR spectrum.
Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (4H) | 6.7 - 7.3 | Multiplets | 4H |
| Methoxy (3H) | ~3.8 | Singlet | 3H |
| Methylene (-CH₂-) (2H) | ~2.5 - 2.8 | Singlet | 2H |
| β-Methyls (6H) | ~1.0 - 1.2 | Singlet | 6H |
| Amine (-NH₂) (2H) | Broad singlet | Singlet | 2H |
The integration of these signals, corresponding to the number of protons, would confirm the proton count of the molecular formula (C₁₁H₁₇ NO). The distinct singlets for the methoxy, methylene, and β-methyl groups would be characteristic of this specific structure and would help differentiate it from isomers that would show different splitting patterns.
Comparative Analysis: MS vs. NMR
Table 4: Comparison of Mass Spectrometry and NMR Spectroscopy for Molecular Weight Verification
| Feature | Mass Spectrometry | NMR Spectroscopy |
| Directness of Measurement | Directly measures the mass-to-charge ratio, providing a direct molecular weight. | Indirectly confirms molecular weight through structural elucidation and proton counting. |
| Accuracy | High-resolution MS can provide mass accuracy to within a few parts per million (ppm). | Not applicable for direct molecular weight determination. |
| Structural Information | Provides fragmentation patterns that offer clues to the molecular structure. | Provides detailed connectivity and environmental information for complete structure elucidation. |
| Isomer Differentiation | Can differentiate isomers based on fragmentation patterns, but can be challenging. | Excellent for differentiating isomers due to unique chemical shifts and coupling patterns. |
| Sample Requirement | Typically requires very small amounts of sample (nanograms to picograms). | Requires larger sample amounts (milligrams). |
| Primary Role | Confirmation of molecular formula and weight. | Definitive structural elucidation. |
Conclusion
For the comprehensive verification of the molecular weight and identity of 3-methoxy-β,β-dimethyl-benzeneethanamine, both Mass Spectrometry and NMR Spectroscopy are indispensable and complementary techniques. Mass spectrometry provides a direct and highly accurate determination of the molecular weight, confirming the elemental composition. NMR spectroscopy, on the other hand, offers an unparalleled view of the molecular architecture, confirming the specific arrangement of atoms and allowing for the definitive differentiation from isomers. The synergistic use of these two powerful analytical methods provides the highest level of confidence in the identity and purity of a novel chemical entity.
References
Sources
A Comparative Guide to the Elemental Analysis of 2-(3-Methoxyphenyl)-2-methylpropan-1-amine
Introduction: The Critical Role of Elemental Analysis in Pharmaceutical Development
In the landscape of pharmaceutical research and development, the precise characterization of active pharmaceutical ingredients (APIs) is paramount. For a compound such as 2-(3-Methoxyphenyl)-2-methylpropan-1-amine, a molecule with potential applications in medicinal chemistry, rigorous analytical testing is not merely a regulatory hurdle but a fundamental component of ensuring safety, efficacy, and batch-to-batch consistency. Elemental analysis serves as a cornerstone of this analytical workflow, providing a quantitative assessment of the constituent elements within the molecule. This guide offers a comparative overview of key analytical techniques for the elemental analysis of 2-(3-Methoxyphenyl)-2-methylpropan-1-amine, designed for researchers, scientists, and drug development professionals. We will delve into the principles, experimental protocols, and comparative performance of these methods, providing the technical insights necessary to make informed decisions in a laboratory setting.
The molecular formula for 2-(3-Methoxyphenyl)-2-methylpropan-1-amine is C₁₁H₁₇NO. The theoretical elemental composition is:
-
Carbon (C): 73.70%
-
Hydrogen (H): 9.56%
-
Nitrogen (N): 7.81%
-
Oxygen (O): 8.92%
This theoretical composition is the benchmark against which all experimental results are compared to ascertain the purity of the synthesized compound.
Core Elemental Composition: A Head-to-Head Comparison of Analytical Techniques
The primary elements of interest in an organic molecule like 2-(3-Methoxyphenyl)-2-methylpropan-1-amine are carbon, hydrogen, and nitrogen. Oxygen is also a key component, and its determination, along with the potential for sulfur impurities, is often included in a comprehensive elemental analysis.
Combustion Analysis (CHN/O/S Analysis)
Combustion analysis is the gold standard for determining the mass fractions of carbon, hydrogen, nitrogen, and sulfur in organic compounds.[1][2] The technique is based on the complete combustion of a sample in a high-temperature, oxygen-rich environment, which breaks the sample down into its elemental gases (CO₂, H₂O, N₂, and SO₂).[1] These gases are then separated and quantified using various detection methods, most commonly thermal conductivity detection. Oxygen is typically determined separately by pyrolysis in the absence of oxygen.
Causality Behind Experimental Choices: The choice of combustion analysis is rooted in its high accuracy, precision, and reliability for determining the fundamental elemental composition of a pure organic compound.[2][3] It is a destructive technique that requires a relatively small amount of sample. For API characterization, this method is indispensable for confirming the empirical formula and assessing purity.[4]
-
Sample Preparation:
-
Ensure the sample is homogenous and dry. For solid materials, this may involve grinding to a fine powder.[4]
-
Accurately weigh approximately 1-3 mg of the 2-(3-Methoxyphenyl)-2-methylpropan-1-amine sample into a tin capsule using a microbalance.
-
-
Instrument Setup and Calibration:
-
Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide).
-
Set the combustion furnace temperature to 900-1000°C and the reduction furnace to 600-700°C.
-
-
Analysis:
-
Introduce the encapsulated sample into the combustion chamber.
-
The sample undergoes rapid and complete combustion in a stream of pure oxygen.
-
The resulting gases (CO₂, H₂O, N₂, and NOx) are swept by a helium carrier gas through a reduction furnace where NOx is converted to N₂.
-
The gases then pass through a chromatographic column to separate them.
-
A thermal conductivity detector (TCD) measures the concentration of each gas.
-
-
Data Processing:
-
The instrument software calculates the percentage of C, H, and N based on the detector response and the initial sample weight.
-
-
Sample Preparation: As above, but using a silver capsule.
-
Instrument Setup and Calibration:
-
Calibrate the instrument using a certified oxygen standard (e.g., benzoic acid).
-
Set the pyrolysis furnace temperature to ~1100°C.
-
-
Analysis:
-
The sample is pyrolyzed in the absence of oxygen.
-
The oxygen in the sample combines with carbon to form carbon monoxide (CO).
-
The CO is separated by a chromatographic column and detected by a TCD.
-
-
Data Processing: The software calculates the percentage of oxygen.
Self-Validating System: The use of certified standards for calibration ensures the accuracy of the measurements. Running a known standard as an unknown sample can further validate the performance of the instrument on a given day. The expected results for a pure sample of 2-(3-Methoxyphenyl)-2-methylpropan-1-amine should be within ±0.4% of the theoretical values.[5]
High-Resolution Mass Spectrometry (HRMS)
While not a traditional elemental analysis technique for bulk composition, high-resolution mass spectrometry can provide highly accurate mass measurements, which can be used to deduce the elemental formula of a compound.[6] This is particularly useful for confirming the identity of a newly synthesized molecule.
Causality Behind Experimental Choices: HRMS is chosen for its exceptional sensitivity and ability to provide an exact mass, which is a powerful tool for structural elucidation and formula confirmation. It requires a minuscule amount of sample, often in the nanogram range.[6]
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
-
Instrument Setup and Calibration:
-
Calibrate the mass spectrometer using a known calibration standard across the desired mass range.
-
-
Analysis:
-
Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system.
-
Ionize the sample using an appropriate technique (e.g., electrospray ionization - ESI).
-
Measure the mass-to-charge ratio (m/z) of the molecular ion with high resolution.
-
-
Data Processing:
-
The software compares the measured exact mass to the theoretical exact mass of the proposed formula (C₁₁H₁₇NO). A mass accuracy within 5 ppm is generally considered confirmation of the elemental composition.
-
Trace Elemental Impurities: A Comparison of Spectroscopic Techniques
Beyond the core elements, the detection and quantification of trace elemental impurities are critical for pharmaceutical compounds. These impurities can originate from catalysts, reagents, or the manufacturing process and can impact the safety and stability of the final drug product.[7][8] The United States Pharmacopeia (USP) chapters <232> and <233> provide guidelines for controlling elemental impurities.[7][9]
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
ICP-MS is a powerful technique for the determination of trace and ultra-trace elements.[10][11][12] The sample is introduced into an argon plasma, which ionizes the atoms. The resulting ions are then separated by a mass spectrometer based on their mass-to-charge ratio.[13]
Causality Behind Experimental Choices: ICP-MS is the preferred method for quantifying elemental impurities due to its exceptional sensitivity (parts per billion or even parts per trillion detection limits), multi-element capability, and wide dynamic range.[11][13]
-
Sample Preparation (Microwave Digestion):
-
Accurately weigh a representative amount of the 2-(3-Methoxyphenyl)-2-methylpropan-1-amine sample into a clean microwave digestion vessel.
-
Add a mixture of high-purity nitric acid and hydrochloric acid.
-
Seal the vessel and place it in a microwave digestion system.
-
Ramp the temperature and pressure according to a validated digestion program to ensure complete dissolution of the organic matrix.
-
After cooling, dilute the digested sample to a known volume with deionized water.
-
-
Instrument Setup and Calibration:
-
Calibrate the ICP-MS using a series of multi-element standards of known concentrations.
-
Include an internal standard to correct for matrix effects and instrument drift.
-
-
Analysis:
-
Introduce the prepared sample solution into the ICP-MS.
-
The instrument measures the ion intensity for each element of interest.
-
-
Data Processing:
-
The software calculates the concentration of each elemental impurity in the original sample based on the calibration curve.
-
Self-Validating System: Method validation according to ICH Q2(R1) or USP <233> guidelines is crucial.[14] This includes assessing specificity, linearity, accuracy (through spike recovery experiments), precision, and robustness.[7]
X-Ray Fluorescence (XRF) Spectroscopy
X-ray fluorescence is a non-destructive analytical technique used to determine the elemental composition of materials.[15][16][17] The sample is irradiated with high-energy X-rays, causing the atoms to emit secondary (or fluorescent) X-rays at energies characteristic of each element.
Causality Behind Experimental Choices: XRF is an excellent choice for rapid screening of elemental impurities.[18] Its non-destructive nature and minimal sample preparation requirements make it a time- and cost-effective tool, particularly for in-process control or initial raw material screening.[15][19]
-
Sample Preparation:
-
For a solid sample, it can be analyzed directly as a powder pressed into a pellet.
-
-
Instrument Setup and Calibration:
-
Calibrate the XRF spectrometer using certified reference materials that are matrix-matched to the sample, if available. For screening, a semi-quantitative or standardless analysis may be sufficient.
-
-
Analysis:
-
Place the sample in the instrument.
-
Initiate the X-ray source and detector to collect the fluorescence spectrum.
-
-
Data Processing:
-
The software identifies the elements present based on the characteristic X-ray energies and provides a semi-quantitative or quantitative concentration.
-
Comparative Summary of Analytical Techniques
| Technique | Primary Application | Principle | Sample Size | Sensitivity | Advantages | Limitations |
| Combustion Analysis | Bulk elemental composition (C, H, N, S, O) | Combustion and detection of resulting gases | 1-3 mg | % level | High accuracy and precision, well-established method[3][20] | Destructive, not suitable for trace analysis |
| High-Resolution Mass Spectrometry (HRMS) | Elemental formula confirmation | High-accuracy mass measurement | ng to µg | High | Confirms molecular formula, very small sample size needed[6] | Not quantitative for bulk composition, expensive instrumentation |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Trace elemental impurities | Ionization in plasma and mass separation | 100-500 mg (for digestion) | ppb to ppt | Excellent sensitivity, multi-element capability[11][13] | Destructive, complex sample preparation, potential for interferences[21] |
| X-Ray Fluorescence (XRF) | Screening for elemental impurities | Excitation by X-rays and detection of fluorescent X-rays | Variable (mg to g) | ppm to % | Non-destructive, rapid, minimal sample preparation[15][18] | Lower sensitivity than ICP-MS, matrix effects can be significant |
Visualizing the Experimental Workflows
Combustion Analysis Workflow
Caption: Workflow for CHNS/O analysis by combustion.
ICP-MS Analysis Workflow
Caption: Workflow for trace elemental analysis by ICP-MS.
Conclusion and Recommendations
The elemental analysis of 2-(3-Methoxyphenyl)-2-methylpropan-1-amine requires a multi-faceted approach to ensure a comprehensive characterization of the API.
-
For confirmation of the empirical formula and assessment of bulk purity, combustion analysis is the unequivocal method of choice due to its high accuracy and precision.
-
To confirm the molecular formula of a newly synthesized batch, high-resolution mass spectrometry provides invaluable data with high confidence.
-
For the quantification of trace elemental impurities according to regulatory guidelines, ICP-MS is the industry standard, offering the necessary sensitivity and multi-element capabilities.
-
For rapid, non-destructive screening of raw materials or in-process controls, XRF serves as a highly efficient and cost-effective tool.
By understanding the principles, strengths, and limitations of each technique, researchers and drug development professionals can design a robust analytical strategy that ensures the quality, safety, and consistency of their pharmaceutical compounds. The validation of these analytical methods in accordance with regulatory expectations is a critical step in the overall drug development process.[14]
References
- CHN analysis: Significance and symbolism. (2025). Vertex AI Search.
- ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIS). (2024). ResearchGate.
- Determination of nitrogen in organic compounds and biological samples by gas chromatography after prior degradation into molecular nitrogen with use of solid oxidants. (n.d.). ResearchGate.
- Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (n.d.). Agilent.
- Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA. (n.d.). Thermo Fisher Scientific.
- Aikin, A. C., DeCarlo, P. F., Kroll, J. H., Worsnop, D. R., Huffman, J. A., Docherty, K., ... & Jimenez, J. L. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry, 79(15), 5726-5736.
- Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis. (2024). News-Medical.
- Elemental Analysis CHNS (O). (n.d.). Auriga Research.
- What is ICP-MS? Principles & Technique. (n.d.). Agilent.
- Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. (n.d.). Spectroscopy Online.
- How to Use XRF to Rapidly Trace Elemental Analysis While Ensuring the Purity of Pharmaceuticals. (2024). Malvern Panalytical.
- An International Study Evaluating Elemental Analysis. (2022). ACS Central Science.
- Total Nitrogen and Carbon - Combustion Method. (n.d.). UC Davis Analytical Lab.
- Total Nitrogen and Total Organic Carbon Analysis by High Temperature Combustion. (n.d.). Teledyne Labs.
- The Use of EDXRF for Pharmaceutical Material Elemental Analysis. (2012). American Pharmaceutical Review.
- Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical ingredient (API) according to USP 〈232〉/〈233〉. (2017). PubMed.
- The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). VELP Scientifica.
- CHNSO Organic Elemental Analysis - Sample Preparation. (n.d.). Mettler Toledo.
- ICP-MS Analysis, Inductively Coupled Plasma - Mass Spectrometry. (n.d.). Lucideon.
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Safety Operating Guide
Navigating the Uncharted: A Comprehensive Guide to the Proper Disposal of 2-(3-Methoxyphenyl)-2-methylpropan-1-amine
Hazard Assessment: Extrapolating from Structural Analogs
A thorough hazard assessment is the foundation of any chemical disposal plan. In the absence of a specific Safety Data Sheet (SDS) for 2-(3-Methoxyphenyl)-2-methylpropan-1-amine, we can infer its potential hazards by examining structurally similar molecules. This compound is a substituted phenethylamine, a class of chemicals known to have a range of physiological effects. From a chemical hazard perspective, the key functional groups are the methoxyphenyl group and a primary amine attached to a tertiary carbon.
Based on SDS information for similar methoxyphenyl and aminopropane derivatives, the following potential hazards should be assumed:
| Potential Hazard | Rationale based on Structural Analogs |
| Acute Oral Toxicity | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[1] |
| Respiratory Tract Irritation | May cause respiratory irritation.[1] |
| Environmental Hazard | Aromatic amines can be toxic to aquatic life.[2][3] |
It is crucial to handle this compound with the assumption that it possesses these hazards until empirical data proves otherwise.
Personal Protective Equipment (PPE): The First Line of Defense
Before handling 2-(3-Methoxyphenyl)-2-methylpropan-1-amine for disposal, all personnel must be equipped with the appropriate PPE. The causality behind each piece of equipment is rooted in preventing exposure through the most likely routes: inhalation, skin contact, and eye contact.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles are essential to protect against accidental splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing and skin from contamination.
-
Respiratory Protection: All handling of the compound, especially if it is a powder or if there is a risk of aerosolization, should be conducted in a certified chemical fume hood to prevent inhalation.[4]
Segregation and Storage of Waste: Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety. Aromatic amines can be incompatible with various substances.
Key Incompatibilities:
-
Strong Oxidizing Agents: Can cause vigorous or even explosive reactions.
-
Acids: Can lead to exothermic reactions.
-
Acid Anhydrides and Acid Chlorides: May react violently.[5]
Therefore, waste 2-(3-Methoxyphenyl)-2-methylpropan-1-amine must be stored in a dedicated, clearly labeled waste container, separate from other chemical waste streams.
Waste Container Specifications:
-
Material: Use a chemically compatible container, such as a high-density polyethylene (HDPE) bottle.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "2-(3-Methoxyphenyl)-2-methylpropan-1-amine," and the primary hazard warnings (e.g., "Toxic," "Irritant").
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area, which is typically within or near the fume hood where the waste is generated. This area should have secondary containment to capture any potential leaks.
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of 2-(3-Methoxyphenyl)-2-methylpropan-1-amine.
Experimental Protocol: Waste Collection
-
Don Appropriate PPE: Before beginning, ensure all required personal protective equipment is correctly worn.
-
Work in a Fume Hood: Conduct all transfers of the chemical waste inside a certified chemical fume hood.
-
Transfer the Waste: Carefully transfer the neat chemical or solutions containing the chemical into the designated hazardous waste container. Use a funnel to prevent spills.
-
Rinse Contaminated Glassware: Triple rinse any glassware that has come into contact with the compound with a suitable solvent (e.g., ethanol or acetone). The first rinse should be collected and added to the hazardous waste container. Subsequent rinses can typically be disposed of as non-hazardous waste, but consult your institution's specific guidelines.
-
Seal and Label the Container: Securely cap the waste container. Ensure the hazardous waste label is complete and accurate.
-
Log the Waste: Record the addition of waste to the container in a log sheet, noting the date and approximate quantity.
Disposal Workflow Diagram
The logical flow of the disposal process can be visualized as follows:
Caption: Disposal workflow for 2-(3-Methoxyphenyl)-2-methylpropan-1-amine.
Final Disposal Method: Incineration
Given its chemical structure as an organic amine, the recommended final disposal method is high-temperature incineration at a licensed hazardous waste facility. This method ensures the complete destruction of the compound, preventing its release into the environment. Do not attempt to dispose of this chemical down the drain or in regular trash, as this can lead to environmental contamination and is likely a violation of local regulations.
Trustworthiness and Self-Validation
This protocol is built upon a foundation of established chemical safety principles and data from analogous compounds. To ensure its trustworthiness, it is designed as a self-validating system:
-
Worst-Case Scenario Assumption: By assuming a comprehensive hazard profile based on related structures, the protocol errs on the side of caution.
-
Compliance with General Regulations: The outlined procedures for waste handling, storage, and disposal align with general guidelines from regulatory bodies like the EPA.
-
Emphasis on Professional Disposal: The protocol culminates in the engagement of a licensed professional waste disposal service, which is the ultimate step in ensuring compliant and safe disposal.
By following this guide, researchers can confidently manage the waste stream of 2-(3-Methoxyphenyl)-2-methylpropan-1-amine, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
International Chemical Safety Cards. (1993). 2-METHOXY-2-METHYL PROPANE. Retrieved from [Link]
-
AOBChem. (2023, April 26). Safety Data Sheet: 1-(3-methoxyphenyl)-2-methylpropan-1-ol. Retrieved from [Link]
-
Angene Chemical. (2024, December 26). Safety Data Sheet: 2-(2-methoxyphenyl)propan-2-ol. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Methoxyphenyl)-1,1-dimethylethylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
LabXchange. (2022, May 23). How To: Lab Waste [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). WO2022271982A1 - Substituted phenethylamine for treating inflammation and psychological disorders.
-
Sustainability Dictionary. (2025, December 1). Aromatic Amine Pollution. Retrieved from [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
Sources
Personal Protective Equipment & Handling Guide: 2-(3-Methoxyphenyl)-2-methylpropan-1-amine
CAS Number: 60812-46-6 Formula: C₁₁H₁₇NO Molecular Weight: 179.26 g/mol Physical State: Liquid (Viscous Oil) / Solid (if HCl salt) Synonyms: 3-methoxy-β,β-dimethyl-benzeneethanamine[1][2][3]
Part 1: Strategic Hazard Architecture
Directive: Treat this compound as a Category 1B Corrosive and Acute Toxin until specific lot-certified data proves otherwise.
As a primary amine with a lipophilic phenyl ring, 2-(3-Methoxyphenyl)-2-methylpropan-1-amine presents a dual-threat mechanism:
-
Chemical Corrosivity (The "Base" Threat): The unhindered primary amine group (
) is a potent nucleophile and Brønsted base.[3] Upon contact with biological tissue, it rapidly saponifies cell membrane lipids and denatures proteins, causing immediate, deep-tissue chemical burns that may not be immediately painful due to nerve damage.[3] -
Bioavailability (The "Lipophilic" Threat): The 3-methoxyphenyl and gem-dimethyl groups increase lipophilicity compared to simple alkyl amines.[3] This facilitates rapid dermal absorption, potentially delivering the amine into the systemic circulation where it may act on CNS targets (structurally related to phenethylamines).
Safety "Stop/Go" Check
| Parameter | Criterion | Status |
| Ventilation | Fume hood face velocity > 100 fpm (0.5 m/s) | MANDATORY |
| State | Liquid (Free Base) or Solid (Salt) | Verify Lot |
| Odor | Amine/Fishy (Olfactory Fatigue Risk) | Do NOT rely on smell |
| Skin | Exposed skin on arms/neck | PROHIBITED |
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent breakthrough (chemical permeating the glove) and bypass (chemical splashing around the PPE).[3]
Hand Protection (The 3-Tier System)
Do not rely on standard latex gloves.[3] Amines can permeate thin latex in seconds.
| Tier | Glove Material | Thickness | Breakthrough Time | Usage Scenario |
| Primary | Nitrile (High Dexterity) | 4–6 mil | < 5 mins (Splash) | General weighing; handling closed vessels.[2][3] Change immediately upon splash. |
| Secondary | Nitrile (Extended Cuff) | 8–10 mil | > 30 mins | Synthesis; transferring liquids; cleaning glassware.[2][3] |
| Critical | Laminate / Silver Shield | Multi-layer | > 4 hours | Spill cleanup; handling > 50 mL volumes; heating reactions.[2] |
Expert Insight: For maximum safety during synthesis, use the "Double Gloving" technique:
-
Inner Layer: 4 mil Nitrile (White/Blue) for dexterity.[3]
-
Outer Layer: 8 mil Nitrile (Green/Purple) or Laminate.[3]
-
Why? The color contrast allows immediate visual detection of tears in the outer glove.
Eye & Face Protection[2][3][4][5][6]
-
Minimum: Chemical Splash Goggles (ANSI Z87.1+).[3] Safety glasses are insufficient due to the risk of liquid aerosolization.
-
High Risk: Face Shield (8-inch minimum) worn over goggles during transfers or quenching steps.[3]
Body Protection
-
Lab Coat: 100% Cotton or Nomex (Flame Resistant).[3] Synthetic blends (polyester) can melt into skin if a fire occurs.[3]
-
Apron: Chemical-resistant rubber/neoprene apron required when handling volumes > 100 mL.[3]
Part 3: Operational Handling Workflow
This workflow minimizes exposure by engineering out the risk of spills.
Step 1: Preparation & Weighing[3]
-
Engineering Control: All operations must occur inside a certified chemical fume hood.
-
Weighing Strategy:
-
Liquids: Do not pour. Use a glass syringe with a long needle (16G or 18G) to withdraw the liquid from the stock bottle and dispense directly into the tared reaction vessel. This eliminates the "last drop" splash risk common with pouring.
-
Solids (Salts): Use a disposable antistatic weighing boat.[3] Wipe the balance area with a weak acid (e.g., 1% acetic acid) wet wipe after use to neutralize invisible dust.
-
Step 2: Reaction & Quenching[2][3]
-
The Exotherm Risk: Amines react violently with acids and acid chlorides.
-
Protocol: Always add the acid/electrophile to the amine solution slowly (dropwise) with active cooling (ice bath).[3]
-
In-Process Monitoring: Keep a beaker of saturated Sodium Bicarbonate (
) nearby.[3] If a drop falls on the hood surface, neutralize immediately.
Step 3: Waste Disposal
Never pour amines down the drain.
-
Segregation: Collect in a dedicated "Basic Organic Waste" container.
-
Rinsing: Rinse glassware with a dilute acid (5% HCl or Citric Acid) before washing with acetone/water.[3] This converts the volatile free amine into a non-volatile, water-soluble salt, preventing fumes during washing.[3]
-
Labeling: Clearly tag waste as "Corrosive, Basic, Toxic."
Part 4: Emergency Response Protocols
This section uses self-validating logic loops. Read before an accident occurs.
Scenario A: Skin Contact
-
IMMEDIATE ACTION: Move to the safety shower/sink.
-
FLUSH: Rinse with tepid water for 15 minutes .
-
Validation: Look at the clock. Do not guess 15 minutes.
-
-
REMOVE: While rinsing, peel off contaminated clothing. Do not pull shirts over the head (risk of eye contact); cut them off if necessary.
-
SEEK: Medical attention is mandatory.[4] Report the chemical as a "Lipophilic Primary Amine."
Scenario B: Eye Splash
-
ACT: Force eyes open under the eyewash station.
-
FLUSH: 15 minutes minimum. Rotate eyeballs to ensure coverage.
-
VERIFY: If pain persists after 15 minutes, continue flushing until EMS arrives. Alkali burns penetrate deeper over time; "feeling better" is a false signal.
Part 5: Visualizing the Safe Handling Workflow
The following diagram illustrates the critical decision paths for handling this compound safely.
Figure 1: Decision logic for safe handling, emphasizing specific transfer methods and quenching protocols.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5] Retrieved February 3, 2026, from [Link]
-
PubChem. (n.d.).[3][6][7] Compound Summary: 2-(3-Methoxyphenyl)propan-1-amine (Structural Analog).[2][3] National Library of Medicine.[6] Retrieved February 3, 2026, from [Link][2][3]
Sources
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- 2. DOx - Wikipedia [en.wikipedia.org]
- 3. 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one | C13H19NO2 | CID 19360495 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. Safety Manual | Chemistry [chem.duke.edu]
- 6. 2-(3-Methoxyphenyl)propan-1-amine | C10H15NO | CID 202627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-(3-Methoxyphenyl)-2-methylpropan-1-one | C11H14O2 | CID 12498418 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
